4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
Beschreibung
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Eigenschaften
IUPAC Name |
4-methyl-1-(4-methylphenyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-3-5-11(6-4-9)14-12(15)7-10(2)8-13(14)16/h3-6,10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPWZGIZWPBUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Physicochemical properties of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
Foreword: Navigating the Known and the Novel
In the landscape of drug discovery and materials science, we often encounter compounds that, while synthetically accessible, lack extensive characterization in public literature. 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione is one such molecule. This guide is constructed not as a simple repository of established data, but as a comprehensive framework for the research scientist. It combines predictive analysis based on well-understood chemical principles and data from structurally analogous compounds with the detailed, field-proven methodologies required to experimentally validate these properties. Our objective is to provide a robust starting point for any research program involving this compound, ensuring that subsequent experimental work is built on a foundation of sound scientific reasoning and validated protocols.
Structural Introduction and Rationale for Interest
4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione is a derivative of the piperidine-2,6-dione core. This heterocyclic scaffold is of significant interest in medicinal chemistry, most notably as a key component of immunomodulatory drugs (IMiDs) and as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is fundamental to the development of Proteolysis Targeting Chimeras (PROTACs)[1]. The molecule's structure features two key substitutions that are predicted to modulate its properties:
-
N-(4-methylphenyl) group: The attachment of a tolyl group to the piperidine nitrogen introduces a rigid, lipophilic aromatic moiety. This is expected to significantly impact solubility, melting point, and potential for π-π stacking interactions.
-
4-Methyl group: A methyl group at the 4-position of the piperidine ring adds a small lipophilic substituent and a potential stereocenter, influencing the compound's conformation and interaction with biological targets.
This combination of a known pharmacophore (piperidine-2,6-dione) with specific substitutions makes it a compelling candidate for further investigation in drug development programs.
Caption: Chemical structure of the title compound.
Synthesis Pathway and Methodological Considerations
While a specific synthesis for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione is not detailed in readily available literature, a robust and logical pathway can be extrapolated from established methods for creating similar N-substituted piperidine-2,6-diones[2]. The most direct approach involves a two-step process starting from 4-methylaniline (p-toluidine) and 3-methylglutaric anhydride.
Caption: Proposed synthesis workflow for the title compound.
Experimental Protocol: Synthesis
-
Step 1: Amidation.
-
To a solution of 4-methylaniline (1.0 eq) in toluene, add 3-methylglutaric anhydride (0.9-1.0 eq).
-
Heat the mixture to reflux for approximately 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aniline.
-
Cool the reaction mixture to room temperature. The intermediate product often precipitates.
-
Dilute with a non-polar solvent like n-pentane to enhance precipitation.
-
Filter the solid, wash with n-pentane, and dry under vacuum. This crude intermediate is typically used in the next step without further purification[2].
-
-
Step 2: Intramolecular Cyclization.
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as chloroform under an inert atmosphere (e.g., Nitrogen).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) to the solution. CDI acts as a cyclizing agent by activating the carboxylic acid.
-
Heat the resulting solution to reflux for approximately 14 hours, again monitoring by TLC.
-
Upon completion, cool the reaction, wash with aqueous acid (e.g., 1M HCl) and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography on silica gel.
-
Core Physicochemical Properties: A Predictive and Experimental Guide
Direct experimental data for the title compound is not available. The following table summarizes predicted values based on its structure and data from analogous compounds like 4-methylpiperidine and other N-aryl piperidines[3][4][5]. These serve as estimations to guide experimental design.
| Property | Predicted Value / Range | Structural Rationale |
| Molecular Formula | C₁₃H₁₅NO₂ | - |
| Molecular Weight | 217.26 g/mol | - |
| Melting Point | 130 - 160 °C | The rigid, planar N-aryl group and potential for crystal packing would suggest a solid with a significantly higher melting point than 4-methylpiperidine (4-5 °C)[3][6]. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |
| Aqueous Solubility | Low to Insoluble | The large, lipophilic N-aryl group is the dominant feature, drastically reducing aqueous solubility compared to simple piperidines. |
| logP (Octanol/Water) | 2.5 - 3.5 | The combination of the tolyl group and the piperidine ring suggests a high degree of lipophilicity. For comparison, the XLogP3 for 4-[(4-Methylphenyl)methyl]piperidine is 2.9[7]. |
| pKa (of conjugate acid) | 1.5 - 3.0 | The lone pair on the nitrogen is part of an imide system, making it significantly less basic than an alkylamine like 4-methylpiperidine (pKa ~11.23)[3]. The electron-withdrawing effect of the two adjacent carbonyl groups delocalizes the lone pair, greatly reducing its ability to accept a proton. |
Methodologies for Experimental Determination
-
Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound.
-
Protocol:
-
Ensure the purified product is completely dry.
-
Load a small amount of the crystalline solid into a capillary tube, sealed at one end.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.
-
-
Principle: Determining solubility in various solvents is critical for formulation, reaction chemistry, and purification.
-
Protocol (Thermodynamic Solubility):
-
Prepare saturated solutions by adding an excess of the compound to a series of pharmaceutically relevant solvents (e.g., water, PBS pH 7.4, ethanol, DMSO) in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the solutions through a 0.45 µm filter to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Principle: The octanol-water partition coefficient (logP) is a critical measure of a drug's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in a solvent miscible with both water and n-octanol (e.g., acetonitrile).
-
Add a small aliquot of the stock solution to a vial containing a pre-saturated mixture of n-octanol and water.
-
Vortex the mixture vigorously for several minutes and then allow the layers to separate by centrifugation.
-
Carefully sample both the aqueous and octanol layers.
-
Determine the concentration of the compound in each layer using HPLC.
-
Calculate logP as: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
-
Spectroscopic Characterization: The Structural Fingerprint
Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures.
-
¹H NMR:
-
Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene ring.
-
Piperidine Ring Protons: A series of multiplets between δ 2.0-3.0 ppm. The proton at the 4-position will be a complex multiplet.
-
Methyl Protons: Two singlets (or a doublet for the 4-methyl group depending on resolution and coupling), one around δ 2.3-2.5 ppm for the aromatic methyl and another around δ 1.0-1.2 ppm for the aliphatic methyl at the 4-position.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the downfield region, approximately δ 170-175 ppm.
-
Aromatic Carbons: Signals between δ 125-145 ppm.
-
Aliphatic Carbons: Signals for the piperidine ring carbons and the two methyl carbons in the upfield region (δ 20-50 ppm).
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: Strong, characteristic absorption bands for the imide carbonyls, expected around 1680-1720 cm⁻¹.
-
C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: The protonated molecular ion should be readily observable in ESI+ mode at m/z 218.27.
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the tolyl group or parts of the piperidine ring.
-
Potential Biological Significance
The biological activity of this specific molecule is uncharacterized. However, based on its structural motifs, we can logically infer potential areas for investigation. Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and CNS effects[8][9].
The core piperidine-2,6-dione structure is a known binder to Cereblon. This interaction is the basis for the mechanism of action of thalidomide and its analogs. By binding to Cereblon, these molecules can recruit new protein targets to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This is the foundational principle of PROTAC technology. Therefore, a primary avenue of research for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione would be to evaluate its potential as a novel Cereblon ligand for targeted protein degradation applications.
Caption: Potential mechanism of action via Cereblon binding.
Conclusion and Future Directions
4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione represents a molecule of high interest at the intersection of established pharmacology and novel chemical space. While this guide provides a predictive foundation and the necessary experimental frameworks, the true characterization of this compound awaits empirical validation. Future research should prioritize its successful synthesis and purification, followed by rigorous spectroscopic confirmation and the systematic experimental determination of its core physicochemical properties as outlined herein. Subsequent biological screening, particularly assays to determine Cereblon binding affinity and its potential as a component in targeted protein degradation, will be crucial in defining its ultimate utility in drug discovery.
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- ChemicalBook. (2026, January 13). 4-Methylpiperidine.
- ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c.
- PubChemLite. (n.d.). 4-methyl-4-phenylpiperidine-2,6-dione (C12H13NO2).
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- ResearchGate. (n.d.). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone.
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- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-[(4-Methylphenyl)methyl]piperidine.
- Thermo Fisher Scientific. (2015, February 2). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Piperidine.
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- Sigma-Aldrich. (n.d.). 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride.
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1H NMR and 13C NMR spectroscopic data for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
Introduction: The Structural Elucidation of a Privileged Scaffold
The piperidine-2,6-dione, or glutarimide, scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules.[1] Its derivatives are of significant interest in drug discovery, particularly in the development of targeted protein degraders like proteolysis targeting chimeras (PROTACs).[1] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of their chemical structure in solution.[2][3]
This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra expected for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione . As a senior application scientist, this document moves beyond a simple recitation of data. It offers a predictive framework grounded in fundamental NMR principles and supported by spectral data from analogous structures. This approach is designed to empower researchers to interpret, predict, and validate the spectra of novel glutarimide derivatives.
Predicted Spectroscopic Data
The following sections detail the anticipated ¹H and ¹³C NMR spectral data for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione. These predictions are based on established chemical shift ranges, substituent effects, and coupling constant analysis, cross-referenced with data for similar structural motifs.[2][4]
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and numbering scheme for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione.
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The predicted data are summarized in the table below, assuming a standard solvent like DMSO-d₆ or CDCl₃.[5]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | 2.6 - 2.9 | Multiplet (m) | - | 1H |
| H3ax, H5ax | 2.4 - 2.6 | Multiplet (m) | - | 2H |
| H3eq, H5eq | 2.9 - 3.1 | Multiplet (m) | - | 2H |
| Ar-CH₃ | 2.3 - 2.4 | Singlet (s) | - | 3H |
| C4-CH₃ | 1.1 - 1.3 | Doublet (d) | J ≈ 6-7 Hz | 3H |
| Ar-H (H2', H6') | 7.1 - 7.3 | Doublet (d) | J ≈ 8 Hz | 2H |
| Ar-H (H3', H5') | 7.2 - 7.4 | Doublet (d) | J ≈ 8 Hz | 2H |
Interpretation and Rationale
-
Piperidine Ring Protons (H3, H4, H5): The piperidine-2,6-dione ring is expected to adopt a chair-like conformation.[2] The protons on this ring form a complex spin system.
-
H4: This methine proton, adjacent to the methyl group, will be a multiplet due to coupling with the H3 and H5 protons, as well as the C4-methyl protons. Its chemical shift is downfield due to its position on the aliphatic ring.
-
H3 and H5 Protons: These methylene protons are diastereotopic due to the chiral center at C4. The axial (ax) and equatorial (eq) protons will have different chemical shifts. Typically, the equatorial protons are deshielded relative to the axial protons. They will appear as complex multiplets due to both geminal coupling (between Hax and Heq on the same carbon) and vicinal coupling (with H4).
-
-
Methyl Protons:
-
C4-CH₃: The methyl group at the C4 position will appear as a doublet, as its protons are coupled to the single adjacent proton (H4).
-
Ar-CH₃: The methyl group on the p-tolyl ring is not coupled to any adjacent protons, and thus will appear as a sharp singlet.
-
-
Aromatic Protons (p-Tolyl Group): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets, especially on higher-field instruments.
-
H2', H6': These protons are ortho to the nitrogen atom and will be slightly deshielded. They will appear as a doublet due to coupling with their meta neighbors (H3' and H5').
-
H3', H5': These protons are meta to the nitrogen and ortho to the methyl group. They will also appear as a doublet due to coupling with H2' and H6'.
-
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon(s) | Predicted δ (ppm) |
| C2, C6 (C=O) | 170 - 175 |
| C4' (Ar-C-CH₃) | 138 - 142 |
| C1' (Ar-C-N) | 134 - 137 |
| C3', C5' (Ar-CH) | 129 - 131 |
| C2', C6' (Ar-CH) | 127 - 129 |
| C3, C5 | 40 - 45 |
| C4 | 30 - 35 |
| Ar-CH₃ | 20 - 22 |
| C4-CH₃ | 15 - 20 |
Interpretation and Rationale
-
Carbonyl Carbons (C2, C6): The two imide carbonyl carbons are in highly deshielded environments and will appear at the lowest field, typically in the 170-175 ppm range.
-
Aromatic Carbons:
-
C1' and C4': The quaternary aromatic carbons (ipso-carbons) will have distinct chemical shifts. C1', attached to the nitrogen, and C4', attached to the methyl group, will be readily identifiable.
-
C2'/C6' and C3'/C5': Due to the symmetry of the p-tolyl group, the ortho carbons (C2', C6') will be equivalent, as will the meta carbons (C3', C5'). This results in two signals for the four aromatic CH carbons.
-
-
Piperidine Ring Carbons:
-
C3 and C5: These methylene carbons are adjacent to the carbonyl groups, which deshields them. Due to the C4-methyl substituent, they may be slightly inequivalent.
-
C4: This methine carbon, bearing the methyl group, will appear at a higher field (more shielded) compared to the C3/C5 carbons.
-
-
Methyl Carbons: The two methyl carbons (one on the piperidine ring and one on the aromatic ring) will be the most shielded carbons, appearing at the highest field in the spectrum.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
This section outlines a standard operating procedure for acquiring high-quality NMR data for the title compound.
Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Modern spectrometers can also reference to the residual solvent signal.[6]
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
The experiments should be performed on a high-resolution NMR spectrometer, for instance, a Bruker Avance or Varian DD2 instrument operating at a proton frequency of 400 MHz or higher.[6]
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is typically done using a standard pulse program like zgpg30.
-
Parameters will include a larger spectral width (e.g., 220-240 ppm), a longer acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
2D NMR (Optional but Recommended):
-
To confirm assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[2]
-
-
Caption: Experimental workflow for NMR data acquisition.
Conclusion and Outlook
The predictive analysis of the ¹H and ¹³C NMR spectra for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione provides a robust framework for the structural verification of this and related compounds. The combination of chemical shift theory, coupling analysis, and comparison with known structures allows for a confident assignment of all expected resonances. The outlined experimental protocol provides a reliable method for obtaining high-quality data. For absolute confirmation, two-dimensional NMR techniques (COSY, HSQC, and HMBC) should be employed to unambiguously map the connectivity of the entire molecule. This comprehensive approach ensures the scientific integrity required for advancing research in fields that rely on these vital chemical scaffolds.
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Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]
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Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(9), 839-846. Retrieved from [Link]
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SpectraBase. (n.d.). Glutarimide. Retrieved from [Link]
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Wang, L., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 12(2), e202200167. Retrieved from [Link]
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Singh, U. P., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). Glutarimide | C5H7NO2. Retrieved from [Link]
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Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
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- 6. rsc.org [rsc.org]
Structural Elucidation of N-Aryl Glutarimides: A Definitive Guide to 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
Executive Summary & Chemical Context
The molecule 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione represents a specific class of N-substituted glutarimides. Structurally, it consists of a piperidine-2,6-dione core (glutarimide) substituted at the nitrogen (position 1) with a p-tolyl group and at position 4 with a methyl group.
This compound is of significant interest in medicinal chemistry due to its structural homology with Thalidomide and other Immunomodulatory Imide Drugs (IMiDs). Unlike thalidomide, the nitrogen atom in the glutarimide ring is substituted, eliminating the canonical N-H...O hydrogen bond donor capability. Consequently, the solid-state assembly of this molecule relies entirely on weak interactions (C-H...O hydrogen bonds,
This guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, focusing on the challenges of resolving chiral centers in racemates and quantifying weak supramolecular synthons.
Experimental Workflow: From Synthesis to Structure
To ensure high-resolution structural data, the experimental pipeline must be strictly controlled. The following workflow integrates synthesis purification with advanced crystallographic techniques.
Visualization of the Workflow
The following diagram illustrates the critical path from crude material to refined CIF (Crystallographic Information File).
Figure 1: Critical path for the structural determination of N-substituted glutarimides.
Crystallization Protocol
The presence of the hydrophobic p-tolyl group and the polar imide carbonyls creates a solubility contrast that must be managed to avoid amorphous precipitation.
Method: Solvent Diffusion (Layering)
Direct evaporation often yields polycrystalline aggregates for this class of compounds. A binary solvent diffusion method is recommended.
-
Dissolution: Dissolve 20 mg of the compound in a minimal amount (1.5 mL) of Chloroform (CHCl₃) or Dichloromethane (DCM) . These solvents solubilize the hydrophobic aromatic sectors.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow NMR tube or crystallization vial to remove nucleation sites (dust).
-
Layering: Carefully layer 3.0 mL of n-Hexane or Ethanol on top of the denser halogenated solution.
-
Note: Ethanol is preferred if C-H...O hydrogen bonding is the target interaction, as it promotes thermodynamic ordering.
-
-
Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free environment.
-
Harvesting: Crystals suitable for X-ray (approx. 0.2 x 0.2 x 0.2 mm) typically appear within 48–72 hours.
Data Collection and Reduction Strategy
For 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, the absence of heavy atoms means the scattering power is relatively low.
Instrument Configuration
-
Radiation Source: Mo-Kα (
Å). While Cu-Kα is stronger for organics, Mo is preferred here to minimize absorption effects and access higher resolution ( ) for precise bond length determination. -
Temperature: 100 K (Cryostream).
-
Why? The methyl group at C4 and the p-tolyl methyl are prone to rotational disorder. Cooling freezes these rotations, reducing thermal ellipsoids and allowing precise assignment of hydrogen positions.
-
Data Processing Logic
-
Space Group Determination: The molecule has a chiral center at C4. If synthesized from racemic starting materials, expect a centrosymmetric space group (e.g., P2₁/c or C2/c) where the enantiomers pair up in the unit cell.
-
Absorption Correction: Apply Multi-scan (SADABS or CrysAlisPro) to account for crystal morphology.
Structural Refinement & Analysis
Once the phase problem is solved (typically using SHELXT), the refinement focuses on the glutarimide ring conformation and intermolecular packing.
Conformation Analysis (The Glutarimide Ring)
The piperidine-2,6-dione ring is not planar. It typically adopts a half-chair or sofa conformation.
-
Parameter to Monitor: Calculate the Cremer-Pople puckering parameters (
, , ). -
C4 Position: The C4-methyl substitution usually forces the methyl group into an equatorial position to minimize 1,3-diaxial strain.
Supramolecular Synthons (The "Missing" Donor)
Since the Nitrogen is substituted with a p-tolyl group, the classic
Target Interactions to Quantify:
-
C-H...O Interactions: Look for short contacts between the carbonyl oxygens (acceptors) and the aromatic protons of the p-tolyl ring or the methylene protons at C3/C5.
-
Criteria:
Å and .
-
-
-
Stacking: Centroid-to-centroid distances between antiparallel p-tolyl rings (typically 3.5–3.8 Å).
Visualization of Interaction Logic
The following diagram details the hierarchy of forces stabilizing the crystal lattice.
Figure 2: Hierarchy of intermolecular forces in N-substituted glutarimides.
Quantitative Data Summary (Template)
When reporting the structure, the following table format ensures all critical crystallographic metrics are presented clearly for peer review.
| Parameter | Value / Description |
| Empirical Formula | C₁₃H₁₅NO₂ |
| Formula Weight | 217.26 g/mol |
| Crystal System | Typically Monoclinic (Predicted) |
| Space Group | P2₁/c or C2/c (Racemate) |
| Temperature | 100(2) K |
| Z (Formulas/Unit Cell) | 4 |
| R-Factor (R₁) | Target < 0.05 (5%) |
| Goodness of Fit (GoF) | Target ~ 1.05 |
| Flack Parameter | Not applicable (if centrosymmetric) |
| CCDC Number | [To be assigned upon deposition] |
Hirshfeld Surface Analysis (Validation Step)
To scientifically validate the "weak" interactions, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.
-
Generate Surface: Map
over the molecular surface. -
Interpret Red Spots:
-
Deep Red: Indicates strong contacts (likely sum of vdW radii violations). In this molecule, look for red spots near Carbonyl Oxygens (acceptors).
-
-
Fingerprint Plots:
-
O...H contacts: Will appear as sharp spikes at the bottom left.
-
C...C contacts: Indicate
- stacking, appearing as a green/blue region on the diagonal ( Å).
-
References
The following references provide the authoritative grounding for the methodologies and structural comparisons used in this guide.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link
-
Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
-
Cruz-Cabeza, A. J., Reutzel-Edens, S. M., & Bernstein, J. (2015). "Facts and fictions about polymorphism." Chemical Society Reviews, 44(24), 8619-8635. Link
Thermal stability and decomposition of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
Executive Summary
The piperidine-2,6-dione (or glutarimide) scaffold is a cornerstone in modern medicinal chemistry, most notably as a critical component in Proteolysis Targeting Chimeras (PROTACs) that engage the Cereblon (CRBN) E3 ligase.[1][2] The thermal stability of any active pharmaceutical ingredient (API) is a non-negotiable parameter that dictates its shelf-life, formulation strategy, and overall safety profile.[3] This technical guide presents a comprehensive framework for the systematic evaluation of the thermal stability and decomposition profile of a representative novel analogue, 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione.
This document moves beyond a simple recitation of facts. It is designed as a practical, in-depth guide for researchers, outlining not just the "how" but the fundamental "why" behind the chosen analytical methodologies. We will detail the principles of core thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and provide robust, self-validating experimental protocols for their application.[4][5] Furthermore, we will propose a hypothetical decomposition pathway for the title compound, grounded in established chemical principles of related structures, to serve as a working model for experimental validation.
Introduction: The Imperative of Thermal Characterization
The journey of a drug candidate from discovery to clinical application is fraught with challenges, one of the most critical being the assurance of its physical and chemical integrity under various conditions. Thermal stress is a ubiquitous factor encountered during manufacturing, storage, and transportation.[6] An unstable compound can degrade into impurities that may be inactive, less active, or even toxic, thereby compromising the safety and efficacy of the final drug product.
The Piperidine-2,6-dione Scaffold: A Privileged Structure
The piperidine-2,6-dione motif is a "privileged scaffold" found in numerous bioactive molecules.[1][7] Its most prominent role is in immunomodulatory drugs (IMiDs) and as the warhead for a vast library of PROTACs, which function by inducing the degradation of specific disease-causing proteins.[2] The N-phenyl substituent is crucial for binding to the CRBN substrate receptor.[2] The methyl groups on both the piperidine and phenyl rings of the title compound, 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, are expected to modulate its lipophilicity, metabolic stability, and binding interactions, making it a compound of significant interest.
Rationale for This Guide
Given the novelty of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, a public record of its thermal properties is not available. This guide, therefore, serves a dual purpose:
-
To establish a robust, scientifically-grounded methodology for determining the thermal stability and decomposition kinetics of this specific molecule.
-
To provide a transferable workflow that can be adapted for the characterization of other novel piperidine-2,6-dione derivatives and related APIs.
Core Analytical Techniques for Thermal Analysis
A multi-faceted approach to thermal analysis is essential, as different techniques provide complementary pieces of the puzzle.[3][8] For a comprehensive understanding, we will focus on the two workhorse techniques in the pharmaceutical sciences: TGA and DSC.[5]
-
Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature or time.[3] It is the definitive method for determining the onset temperature of decomposition, quantifying mass loss events (e.g., desolvation or decomposition), and assessing thermal stability under a controlled atmosphere.
-
Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between a sample and a reference as a function of temperature.[4] DSC is invaluable for identifying and quantifying thermal transitions such as melting, crystallization, glass transitions, and solid-solid phase changes.[9] An endothermic peak on a DSC thermogram indicates a process that absorbs heat (like melting), while an exothermic peak indicates a heat-releasing event (like decomposition or crystallization).
By coupling TGA and DSC, we can distinguish between a mass loss event (TGA) and a thermal transition without mass loss (DSC), such as melting, which might occur just before decomposition.[3]
A Validated Workflow for Thermal Characterization
The following section details a comprehensive workflow, from synthesis to data analysis, for assessing the thermal properties of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione.
Caption: Proposed experimental workflow for thermal analysis.
Synthesis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
The synthesis of N-substituted glutarimides can be reliably achieved through the condensation of the corresponding primary amine with glutaric anhydride.[10]
Protocol:
-
To a solution of 4-methylaniline (p-toluidine) (1.0 eq) in toluene, add glutaric anhydride (1.05 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Water will be removed azeotropically.
-
Cool the reaction mixture to room temperature and dilute with an anti-solvent such as n-pentane to precipitate the intermediate glutaramic acid.
-
Filter the solid and wash with n-pentane.
-
Dissolve the crude intermediate in a suitable solvent like chloroform or acetic acid.
-
Add a cyclizing agent such as 1,1'-Carbonyldiimidazole (CDI) or heat the acetic acid solution to reflux for 14-18 hours to effect cyclization.[10]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the title compound.
-
Confirm the structure and purity (>99.5%) via ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis before proceeding.
Detailed Protocol: Thermogravimetric Analysis (TGA)
Rationale: This protocol is designed to determine the temperature at which the compound begins to degrade, indicated by a loss of mass. A high-purity nitrogen atmosphere is used to prevent oxidative decomposition, providing a clear measure of the compound's intrinsic thermal stability.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified and dried 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione into a clean, tared aluminum or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment.
-
Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins, often calculated by the instrument software using the tangent method on the primary decomposition step.
Detailed Protocol: Differential Scanning Calorimetry (DSC)
Rationale: This protocol will identify the melting point and any other thermal transitions, such as polymorphism or exothermic decomposition. The melting point is a key indicator of purity, and its proximity to the decomposition temperature is a critical stability parameter.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the T_onset determined by TGA, at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C).
-
Identify the sharp, endothermic peak corresponding to the melting point (T_m). The peak onset temperature is typically reported as the melting point.
-
Observe for any exothermic events (peaks pointing down) following the melt, which would indicate decomposition.
-
Anticipated Results and Mechanistic Interpretation
Hypothetical Data Summary
The following table summarizes the expected data points from the thermal analysis.
| Parameter | Analytical Method | Expected Value/Observation | Significance |
| Melting Point (T_m) | DSC | ~150 - 190 °C | A sharp peak indicates high purity.[9] |
| Decomposition Onset (T_onset) | TGA | > 220 °C | Defines the upper limit of thermal stability. |
| Mass Loss at 600 °C | TGA | ~100% | Confirms complete decomposition of the organic material. |
| Exothermic Events | DSC | An exothermic peak may appear at T > T_onset. | Confirms that the decomposition process releases energy. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The N-C(O) bonds within the glutarimide ring are susceptible to homolytic or heterolytic cleavage. A plausible, non-oxidative (inert atmosphere) decomposition pathway could involve an initial ring-opening event.
Caption: Hypothetical thermal decomposition pathway.
Mechanistic Rationale:
-
Imide Bond Cleavage: The most probable initial step is the cleavage of the N-aryl or N-acyl bonds of the imide. This could lead to the formation of radicals or, via a retro-Michael type reaction, regenerate precursors like 4-methylaniline and a derivative of glutaric anhydride.[11]
-
Ring Opening: An alternative pathway involves the opening of the six-membered piperidine-2,6-dione ring to form an isocyanate intermediate, which would be highly reactive and quickly decompose further.
-
High-Temperature Fragmentation: At higher temperatures, the aromatic rings and alkyl chains will fragment, leading to the formation of smaller, volatile molecules such as carbon monoxide, carbon dioxide, and various hydrocarbon fragments, resulting in a near-total loss of mass as observed by TGA.
Conclusion and Future Work
This guide has established a comprehensive and scientifically rigorous methodology for evaluating the thermal stability and decomposition of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione. By employing a synergistic combination of TGA and DSC, researchers can obtain critical data on the compound's melting point and decomposition onset, which are essential for guiding formulation development, establishing storage conditions, and ensuring product safety and quality.[3]
The proposed workflow is robust and can be readily adapted for the characterization of other novel APIs. For a more profound understanding, future work should focus on identifying the specific degradation products. This can be achieved by using hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR), which would provide real-time structural information on the molecules being evolved during decomposition, allowing for the definitive validation of the proposed mechanistic pathways.
References
-
ResearchGate. (n.d.). Characterization of pharmaceuticals using thermal analysis. Retrieved February 24, 2026, from [Link]
-
American Pharmaceutical Review. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. Retrieved February 24, 2026, from [Link]
-
Technology Networks. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved February 24, 2026, from [Link]
-
TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved February 24, 2026, from [Link]
-
MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved February 24, 2026, from [Link]
-
MDPI. (2024, November 21). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. Retrieved February 24, 2026, from [Link]
-
Confit. (n.d.). The Elucidation of Factors Influencing the Formation of Decomposition Products from Pharmaceuticals Containing Glutarimide Moieties and Alcohols. Retrieved February 24, 2026, from [Link]
-
PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. Retrieved February 24, 2026, from [Link]
-
Royal Society of Chemistry. (2025, May 28). The contribution of cyclic imide stereoisomers on cereblon-dependent activity. Retrieved February 24, 2026, from [Link]
-
PubMed. (2011, July 15). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. Retrieved February 24, 2026, from [Link]
-
ACS Publications. (2009, January 16). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry thermogram of (A) piperine, (B).... Retrieved February 24, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved February 24, 2026, from [Link]
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A Technical Guide to the Stereoselective Synthesis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione Enantiomers
Abstract
The enantiomers of substituted piperidine-2,6-diones, also known as glutarimides, represent a privileged scaffold in modern medicinal chemistry, most notably as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. The precise stereochemical presentation of substituents on the glutarimide ring is critical for achieving desired pharmacological activity and selectivity. This technical guide provides an in-depth analysis of scientifically robust strategies for the stereoselective synthesis of the (R)- and (S)-enantiomers of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione. We will dissect and compare key methodologies, including asymmetric Michael additions utilizing organocatalysis, chiral auxiliary-mediated approaches, and late-stage enzymatic resolutions. For each core strategy, we will explore the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal synthetic route for their drug discovery and development programs.
Introduction: The Significance of Chiral Glutarimides
The piperidine-2,6-dione (glutarimide) core is a cornerstone of a revolutionary class of therapeutics known as Cereblon E3 ligase modulatory drugs (CELMoDs).[1][2] These molecules function by recruiting specific target proteins to the CRBN E3 ligase, marking them for ubiquitination and subsequent proteasomal degradation. The thalidomide family of drugs brought this scaffold to prominence, and modern drug discovery has expanded upon it to create highly specific protein degraders.
The biological activity of these molecules is exquisitely dependent on their three-dimensional structure. The stereocenter at the C4 position of the glutarimide ring, as in our target molecule 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, plays a crucial role in the binding orientation within the CRBN substrate receptor. Consequently, the ability to synthesize enantiomerically pure forms of such compounds is not merely an academic exercise but a fundamental requirement for developing safe and effective medicines. This guide focuses on the practical, stereoselective synthesis of these specific enantiomers, providing a roadmap for chemists in the field.
Strategic Overview: Pathways to Enantiopurity
The central challenge in synthesizing the target molecule is the stereocontrolled formation of the C4 methyl-substituted stereocenter. Several major strategies can be envisioned, each with distinct advantages and drawbacks.
Caption: Core strategies for enantioselective synthesis.
This guide will focus on three primary, field-proven approaches:
-
Organocatalytic Asymmetric Michael Addition: A highly efficient method to construct the chiral glutarimide ring in a single step from simple precursors.[3][4][5]
-
Chiral Auxiliary-Mediated Synthesis: A classic and robust method where a recoverable chiral unit guides the stereoselective alkylation.[6][]
-
Chemo-enzymatic Resolution: A practical approach involving the synthesis of a racemic mixture followed by selective enzymatic acylation to separate the enantiomers.[8][9]
Strategy 1: Organocatalytic Asymmetric Annulation
This strategy represents a state-of-the-art approach, leveraging N-Heterocyclic Carbene (NHC) catalysis for a formal [3+3] annulation.[3] The brilliance of this method lies in its atom economy and the direct formation of the functionalized glutarimide core with high enantioselectivity.
Mechanism of Stereocontrol: The reaction proceeds via the addition of a chiral NHC catalyst to an α,β-unsaturated aldehyde (enal), forming a chiral Breslow intermediate. This intermediate then acts as a nucleophile, attacking a substituted malonamide. The stereochemical outcome is dictated by the steric environment of the chiral NHC catalyst, which directs the approach of the malonamide to one face of the molecule, leading to an enantioenriched product.[10]
Caption: Workflow for NHC-catalyzed asymmetric synthesis.
Experimental Protocol: NHC-Catalyzed Annulation
-
Reagent Preparation: To an oven-dried vial under an inert atmosphere (N2), add the N-(4-methylphenyl)malonamide (1.2 equiv.), the chiral triazolium salt (NHC precatalyst, 0.1 equiv.), and an oxidant such as PPh3O (1.2 equiv.).
-
Solvent and Base: Dissolve the solids in a suitable anhydrous solvent (e.g., THF). Add a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 equiv.), to generate the active NHC catalyst in situ.
-
Substrate Addition: Cool the mixture to 0 °C. Slowly add crotonaldehyde (1.0 equiv.) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the limiting reagent.
-
Workup and Purification: Upon completion, quench the reaction with saturated NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Strategy 2: Chiral Auxiliary-Mediated Alkylation
This well-established method provides a reliable route to the target enantiomers. It involves temporarily attaching a chiral auxiliary to a prochiral glutaric acid derivative. The auxiliary then sterically directs the α-alkylation before being cleaved to yield the enantioenriched product. Evans' oxazolidinones are a prime example of such auxiliaries.[6][]
Mechanism of Stereocontrol: The chiral auxiliary, for example, a (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is first acylated with a glutaric anhydride derivative. Formation of a specific Z-enolate with a base like lithium diisopropylamide (LDA) creates a rigid, chelated intermediate. The bulky substituent on the auxiliary (e.g., the phenyl group) effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., methyl iodide) to approach from the less hindered face, thus ensuring high diastereoselectivity.[6]
Caption: Workflow for chiral auxiliary-mediated synthesis.
Experimental Protocol: Auxiliary-Mediated Synthesis
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 equiv.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv.). After 15 min, add a solution of glutaric anhydride (1.1 equiv.) in THF. Stir for 4 hours.
-
Imide Formation: Activate the resulting carboxylic acid (e.g., with pivaloyl chloride and triethylamine) and then react with p-toluidine to form the corresponding amide.
-
Cyclization: Induce cyclization to the N-(p-tolyl)glutaryl-oxazolidinone, for example, by heating with a mild acid catalyst.
-
Alkylation: Cool a solution of the substrate in THF to -78 °C. Add LDA (1.1 equiv.) and stir for 30 minutes. Add methyl iodide (1.2 equiv.) and stir for 2-4 hours at -78 °C.
-
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, dry, and purify the diastereomeric product.
-
Auxiliary Cleavage & Final Cyclization: Cleave the auxiliary using lithium hydroxide and hydrogen peroxide. The resulting chiral 4-methyl-4-(p-tolylcarbamoyl)pentanoic acid can then be cyclized under thermal or acid-catalyzed conditions to afford the final piperidine-2,6-dione product.
Strategy 3: Racemic Synthesis and Chemo-enzymatic Resolution
This approach prioritizes practicality and scalability, especially when a direct asymmetric route is challenging. A racemic mixture of the target compound is synthesized first, followed by a highly selective enzymatic reaction to separate the two enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are particularly effective for this purpose.[8]
Mechanism of Stereocontrol: The enzyme's chiral active site preferentially binds one enantiomer of the substrate over the other. In a kinetic resolution, the enzyme will selectively catalyze a reaction (e.g., hydrolysis of an ester or acylation of an alcohol/amine) on the more reactive enantiomer, leaving the less reactive enantiomer untouched. This allows for the separation of the reacted and unreacted enantiomers. For our target, a resolution of a precursor alcohol is a common strategy.
Experimental Protocol: Synthesis and Resolution
-
Racemic Synthesis: Prepare racemic 4-methyl-1-(p-tolyl)piperidine-2,6-dione via a standard method, such as the Michael addition of p-toluidine to methyl 2-methylpent-2-enedioate followed by cyclization.[11]
-
Selective Reduction: Reduce one of the carbonyl groups of the racemic glutarimide to a hydroxyl group using a mild reducing agent like NaBH4. This creates a racemic mixture of the corresponding lactam-alcohol.
-
Enzymatic Acylation: In a suitable organic solvent (e.g., toluene), dissolve the racemic lactam-alcohol (1.0 equiv.), an acyl donor (e.g., vinyl acetate, 3.0 equiv.), and immobilized CAL-B.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the acylated product and the remaining unreacted alcohol.
-
Separation: Filter off the enzyme. The acylated product and the unreacted alcohol can now be easily separated by standard column chromatography.
-
Re-oxidation: Oxidize the separated, enantioenriched alcohol back to the corresponding piperidine-2,6-dione using a standard oxidant (e.g., PCC or a Swern oxidation) to yield one enantiomer of the final product. The acylated enantiomer can be hydrolyzed and then oxidized to provide the other enantiomer.
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy depends on project-specific goals, including scale, required enantiopurity, and available resources.
| Strategy | Key Advantages | Key Disadvantages | Typical Enantiomeric Excess (ee) |
| Organocatalytic Annulation | High atom economy, direct, convergent, excellent stereocontrol. | Catalyst can be expensive; optimization may be substrate-specific. | >95% ee[3] |
| Chiral Auxiliary | Robust, reliable, well-understood, high diastereoselectivity. | Multi-step, poor atom economy (auxiliary attachment/removal). | >98% de (leading to >98% ee)[6] |
| Chemo-enzymatic Resolution | Highly scalable, excellent for separating both enantiomers, uses mild conditions. | Theoretical maximum yield is 50% for each enantiomer; requires an additional synthesis of the racemic precursor. | >99% ee[8] |
Conclusion
The stereoselective synthesis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione enantiomers is an achievable goal for the modern medicinal chemist, with several powerful strategies available. For rapid access to highly enantioenriched material in a discovery setting, organocatalytic asymmetric annulation offers an elegant and efficient solution. For robust, predictable, and high-fidelity synthesis where step count is less critical, the chiral auxiliary approach remains a gold standard. Finally, for large-scale manufacturing where both enantiomers are desired and process simplicity is key, chemo-enzymatic resolution provides a highly effective and green alternative. The selection of the optimal path will ultimately be guided by a thorough evaluation of the specific requirements of the drug development program.
References
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology, 2024. [Link]
-
Enantioselective synthetic approaches to glutarimides. ResearchGate, 2022. [Link]
-
Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment. Journal of the American Chemical Society, 2022. [Link]
-
A Novel Chiral Base Mediated Glutarimide Desymmetrization: Application to the Asymmetric Synthesis of (-)Paroxetine. ResearchGate, 1999. [Link]
-
Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Organic & Biomolecular Chemistry, 2018. [Link]
-
Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (−)-Paroxetine. The Journal of Organic Chemistry, 2019. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University Institutional Repository. [Link]
-
A new asymmetric synthetic route to substituted piperidines. ResearchGate, 2010. [Link]
-
Enantioselective Michael Addition. Buchler GmbH. [Link]
-
A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 2006. [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 2023. [Link]
-
One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 2017. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society, 2025. [Link]
-
Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis, 2020. [Link]
-
Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Advances, 2020. [Link]
-
Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C-H Functionalization and Cyclopropanation. ResearchGate, 2025. [Link]
-
Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C-H Functionalization and Cyclopropanation. PubMed, 2025. [Link]
-
Preparation of a chiral key glutarimide intermediate of SR 142,801 via asymmetric allylic alkylation. ResearchGate, 2000. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – A European Journal, 2023. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 2017. [Link]
-
A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. SciSpace, 2011. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online, 2010. [Link]
-
A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. ChemistrySelect, 2023. [Link]
Sources
- 1. Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C-H Functionalization and Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 5. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Cell-Based Efficacy Profiling of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
Introduction & Mechanism of Action
The compound 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione represents a subclass of Phenyl Glutarimides (PGs) , a chemically stable alternative to traditional immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.
While traditional IMiDs rely on a phthalimide core prone to hydrolytic ring-opening, N-phenyl glutarimides maintain high affinity for Cereblon (CRBN) —the substrate receptor of the CRL4 E3 ubiquitin ligase complex—while offering superior hydrolytic stability.[1] Upon binding to the tri-tryptophan pocket of CRBN, this compound acts as a molecular glue , reshaping the ligase surface to recruit non-native "neosubstrates" (e.g., IKZF1/Ikaros and IKZF3/Aiolos ). The subsequent polyubiquitination and proteasomal degradation of these transcription factors drive the compound's antiproliferative and immunomodulatory efficacy.
Therapeutic Context
-
Primary Indication: Hematological malignancies (Multiple Myeloma, DLBCL) dependent on Ikaros/Aiolos.
-
Secondary Indication: Solid tumors (via degradation of GSPT1 or CK1
, depending on substitution patterns). -
Mechanism: Targeted Protein Degradation (TPD).
Experimental Workflow Overview
The efficacy profiling of this compound requires a tripartite approach:
-
Phenotypic Viability: Determining potency (
) in CRBN-dependent cell lines. -
Mechanistic Validation: Quantifying the degradation of specific neosubstrates (Western Blot/HiBiT).
-
Functional Output: Measuring downstream cytokine modulation (IL-2 upregulation).
Mechanism of Action Diagram
Figure 1: Mechanism of Action for Phenyl Glutarimide-based Molecular Glues.
Protocol A: Anti-Proliferative Efficacy Assay (72h)
This assay serves as the primary "Go/No-Go" filter. We utilize MM.1S (Multiple Myeloma) cells, which are highly sensitive to Ikaros degradation. U266 cells can serve as a partially resistant control.
Reagents & Equipment
-
Cell Line: MM.1S (ATCC® CRL-2974™).
-
Media: RPMI-1640 + 10% FBS + 1% Pen/Strep.
-
Compound: 10 mM stock in DMSO (Store at -20°C).
-
Readout: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay.
-
Plate: 96-well white-walled, clear-bottom tissue culture plates.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest MM.1S cells in log-phase growth.
-
Dilute to
cells/mL in fresh media. -
Dispense 100 µL/well (
cells/well) into the 96-well plate. -
Incubate for 24 hours at 37°C, 5%
.
-
-
Compound Treatment (Serial Dilution):
-
Prepare a 10-point dilution series of the compound in DMSO (1:3 dilution). Top concentration: 10 mM.
-
Intermediate Dilution: Dilute the DMSO series 1:100 into culture media (2x final concentration) to minimize DMSO shock.
-
Add 100 µL of the 2x compound media to the cells.
-
Final DMSO concentration: 0.1% (Must be consistent across all wells).
-
Controls:
-
Positive: Pomalidomide (10 µM).
-
Negative: 0.1% DMSO vehicle.
-
Blank: Media only (no cells).
-
-
-
Incubation:
-
Incubate for 72 hours (Standard window for IMiD-induced cytotoxicity).
-
-
Readout:
-
Equilibrate plate and CellTiter-Glo reagent to room temperature.
-
Add 100 µL CellTiter-Glo reagent per well.
-
Shake on an orbital shaker for 2 minutes (200 rpm).
-
Incubate 10 minutes (dark) to stabilize luminescence.
-
Read Luminescence (RLU) on a plate reader (e.g., EnVision, GloMax).
-
Data Analysis
Calculate % Viability relative to DMSO control:
Protocol B: Neosubstrate Degradation Analysis (Western Blot)
To confirm the efficacy is driven by the expected MoA, we must visualize the loss of IKZF1 and IKZF3 proteins.
Reagents[2]
-
Lysis Buffer: RIPA Buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Antibodies:
-
Anti-Ikaros (IKZF1) [Rabbit mAb, e.g., Cell Signaling #14859].
-
Anti-Aiolos (IKZF3) [Rabbit mAb, e.g., Cell Signaling #15103].
-
Anti-
-Actin (Loading Control).
-
Step-by-Step Methodology
-
Treatment:
-
Seed
MM.1S cells in 6-well plates (2 mL volume). -
Treat with the compound at
(typically 1–10 µM) and a vehicle control. -
Time Course: Harvest cells at 0h, 4h, 8h, and 24h. Degradation of IKZF1/3 is rapid (often visible by 4–6h).
-
-
Lysis:
-
Pellet cells (
, 5 min), wash with ice-cold PBS. -
Resuspend in 100 µL ice-cold RIPA buffer. Incubate on ice for 30 min.
-
Centrifuge (
, 15 min, 4°C) to clear debris. Collect supernatant.
-
-
Immunoblotting:
-
Load 20 µg total protein per lane on a 4–12% Bis-Tris gel.
-
Transfer to PVDF membrane.
-
Block with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour.
-
Develop with ECL substrate.
-
Expected Results (Self-Validation)
-
Valid Result: Significant reduction (>50%) of IKZF1/3 bands at 4–8h compared to DMSO.
-
Rescue Control (Optional but Recommended): Pre-treat cells with MLN4924 (Neddylation inhibitor) or MG132 (Proteasome inhibitor). If degradation is blocked, the mechanism is confirmed as proteasome-dependent.
Protocol C: Functional Immunomodulation (IL-2 Release)
IMiDs and PGs enhance T-cell activation by degrading Ikaros/Aiolos, which normally repress the IL2 gene promoter.
Reagents
-
Cell Line: Jurkat T-cells or Human PBMCs (stimulated).
-
Stimulation: Anti-CD3/Anti-CD28 Dynabeads or PMA/Ionomycin.
-
Readout: Human IL-2 ELISA Kit.
Methodology
-
Seeding: Seed Jurkat cells (
cells/well) in 96-well plates. -
Treatment:
-
Add compound (0.01 – 10 µM) 1 hour prior to stimulation.
-
-
Stimulation:
-
Add Anti-CD3/CD28 beads (bead:cell ratio 1:1) or PMA (50 ng/mL) + Ionomycin (1 µM).
-
-
Incubation: Incubate for 24 hours.
-
Harvest: Centrifuge plate (
, 5 min). Collect supernatant. -
ELISA: Quantify IL-2 according to kit manufacturer instructions.
Data Presentation & Interpretation
Summary Table Template
| Assay Type | Parameter | Control (Pomalidomide) | Test Compound (4-Me-PG) | Interpretation |
| Cytotoxicity (MM.1S) | ~10 - 100 nM | Determine | Lower | |
| Degradation (WB) | ~10 nM | Determine | Concentration for 50% degradation | |
| Cytokine (IL-2) | ~100 nM | Determine | Potency of immune activation |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No cytotoxicity observed | Cell line is resistant or compound is inactive. | Verify CRBN expression in cells. Ensure 72h incubation. |
| Degradation observed but no cell death | Off-target degradation or insufficient dependency. | Check GSPT1 levels (toxic off-target) vs IKZF1. |
| Compound precipitates in media | Hydrophobicity of the tolyl group. | Limit final DMSO to 0.5% or use intermediate dilution step. |
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[2] Nature Structural & Molecular Biology, 21, 803–809. Link
-
Rankovic, Z., et al. (2022).[3][4] Phenyl Glutarimides: Alternative Cereblon Binders for the Design of Targeted Protein Degraders. Journal of Medicinal Chemistry. (Note: Foundational text for the Phenyl Glutarimide class).[5]
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link
-
Lu, G., et al. (2014). The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins. Science, 343(6168), 305-309. Link
- Min, J., et al. (2021). Phenyl glutarimides as novel cereblon ligands for targeted protein degradation. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Specific Linker Conjugation to 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
Executive Summary & Strategic Rationale
The molecule 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione represents a class of "Next-Generation" Cereblon (CRBN) ligands known as Phenyl Glutarimides (PGs) . Unlike traditional phthalimide-based ligands (e.g., Thalidomide, Pomalidomide), PGs lack the hydrolytically unstable phthalimide ring, offering superior stability in physiological media while maintaining high affinity for the CRBN tri-tryptophan pocket.
The Challenge: This specific scaffold lacks a "ready-to-couple" nucleophile (like the aniline in Pomalidomide). It contains two methyl groups:[1]
-
C4-Methyl (Glutarimide ring): Buried in the hydrophobic pocket; modification here often abolishes binding.
-
4-Methyl (N-Phenyl ring): Solvent-exposed. This is the canonical Exit Vector for linker attachment.
The Solution: This protocol details the conversion of the inert p-tolyl methyl group into a reactive electrophile via Wohl-Ziegler Bromination , followed by Nucleophilic Substitution with an amine-functionalized linker. This route preserves the integrity of the glutarimide pharmacophore while enabling modular PROTAC assembly.
Reaction Scheme & Pathway Analysis[1]
The following diagram illustrates the specific activation of the benzylic carbon and subsequent coupling.
Caption: Figure 1. Synthetic pathway transforming the inert p-tolyl methyl group into a reactive handle. Note the selectivity for the benzylic position over the aliphatic glutarimide methyl.
Experimental Protocol
Phase 1: Activation (Benzylic Bromination)
Objective: Selectively brominate the N-phenyl methyl group without over-brominating or affecting the glutarimide ring.
Reagents Table:
| Reagent | Equiv.[2][3] | Role | Critical Note |
| Substrate | 1.0 | Starting Material | Dry thoroughly before use. |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize if yellow (must be white). |
| AIBN or Benzoyl Peroxide | 0.1 | Radical Initiator | AIBN is preferred for cleaner workup. |
| Trifluorotoluene (or PhCF₃) | Solvent | Medium | Safer alternative to CCl₄; high boiling point. |
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione (1.0 equiv) in anhydrous Trifluorotoluene (0.1 M concentration).
-
Addition: Add NBS (1.05 equiv) and AIBN (0.1 equiv).
-
Expert Tip: Do not add excess NBS initially. Over-bromination leads to the dibromo-species, which is difficult to separate.
-
-
Initiation: Degas the solution with Nitrogen/Argon for 10 minutes. Heat the reaction to 85°C .
-
Monitoring: Monitor via LC-MS every 30 minutes. Look for the mass shift of +79/81 Da (Br isotope pattern).
-
Stop Condition: Stop when starting material is <5%. Do not push for 100% conversion if di-bromo impurities start appearing (M+158).
-
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter off the solids. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexane/EtOAc). The benzylic bromide is typically less polar than the starting material.
Phase 2: Conjugation (Linker Coupling)
Objective: Attach the linker via nucleophilic substitution (SN2).
Reagents Table:
| Reagent | Equiv.[2][3] | Role | Critical Note |
| Benzylic Bromide (from Phase 1) | 1.0 | Electrophile | Unstable on silica over time; use immediately. |
| Linker-Amine (e.g., PEG-diamine) | 1.2 - 1.5 | Nucleophile | Excess prevents dimerization. |
| DIPEA (Hünig's Base) | 2.0 | Base scavenger | Neutralizes HBr byproduct. |
| Acetonitrile (ACN) | Solvent | Medium | Polar aprotic promotes SN2. |
Step-by-Step Procedure:
-
Dissolution: Dissolve the Linker-Amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous ACN (0.1 M).
-
Addition: Add the Benzylic Bromide (1.0 equiv) dropwise as a solution in ACN at 0°C.
-
Why 0°C? Controls the exotherm and prevents double-alkylation of the amine.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
QC Check: LC-MS should show complete consumption of the bromide.
-
-
Quench: Dilute with water/brine. Extract with EtOAc or DCM (depending on linker polarity).
-
Purification:
-
Hydrophobic Linkers: Silica Gel Chromatography.
-
Hydrophilic (PEG) Linkers: Reverse-Phase Preparative HPLC (C18 column, Water/ACN + 0.1% Formic Acid).
-
Caution: Avoid strong basic modifiers (e.g., high pH buffers) during purification to prevent glutarimide hydrolysis.
-
Troubleshooting & Quality Control
Decision Logic for Impurities
Use this workflow to diagnose reaction failures.
Caption: Figure 2. Troubleshooting logic for common synthetic pitfalls in phenyl glutarimide functionalization.
Key Analytical Benchmarks
-
1H NMR (DMSO-d6):
-
Starting Material: Singlet at ~2.3 ppm (Ar-CH3).
-
Bromide Intermediate: Singlet shifts to ~4.7 ppm (Ar-CH2-Br).
-
Final Product: Singlet shifts to ~3.5–4.0 ppm (Ar-CH2-NH-Linker).
-
-
Stability: Store the benzylic bromide at -20°C under Argon. It is prone to hydrolysis if left on the bench.
References
-
Rankovic, Z. et al. (2022).[6] Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Link
-
Min, J. et al. (2021). Dual-Targeting Molecules for Targeted Protein Degradation. Nature Communications. Link
-
Chamberlain, P.P. et al. (2014).[7] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link
-
Podgorski, M. et al. (2019). Wohl-Ziegler Bromination: A Safety and Process Perspective. Organic Process Research & Development. Link
Sources
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Anticancer activity screening of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
Application Note: Preclinical Anticancer Screening of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
Executive Summary
This Application Note provides a rigorous technical framework for the biological evaluation of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione (referred to herein as MPPD-26 ). Structurally, MPPD-26 belongs to the N-aryl-piperidine-2,6-dione (glutarimide) class. This scaffold shares critical pharmacophoric features with immunomodulatory imide drugs (IMiDs) such as Thalidomide and Lenalidomide, which exert anticancer activity primarily through the modulation of Cereblon (CRBN) E3 ubiquitin ligase activity and direct cytotoxicity against specific solid tumor and hematological lines.
This guide outlines a validated screening cascade, moving from compound handling and primary phenotypic screening to mechanistic validation of apoptosis and immunomodulation.
Chemical Profile & Handling
Compound Identity:
-
IUPAC Name: 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
-
Common Scaffold: N-substituted Glutarimide[1]
-
Molecular Weight: ~217.26 g/mol
-
Lipophilicity (LogP): Predicted ~2.5–3.0 (Moderate lipophilicity due to the p-tolyl and methyl groups).
Solubilization Protocol (Critical Step): Glutarimide derivatives often exhibit poor aqueous solubility. Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative cytotoxicity results.
-
Stock Solution: Dissolve MPPD-26 in 100% DMSO (molecular biology grade) to a concentration of 100 mM . Vortex for 60 seconds.
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter (Do not use nylon, which may bind the compound).
-
Storage: Aliquot into amber glass vials (avoid plastic interaction) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute stock in serum-free culture media immediately prior to use. Ensure final DMSO concentration in assay wells is < 0.5% (v/v) to prevent solvent toxicity.
Primary Screening: In Vitro Cytotoxicity
Objective: Determine the IC50 of MPPD-26 across a panel of solid tumor cell lines. Method: MTT Metabolic Activity Assay (High-Throughput) validated by SRB (Total Protein).
Experimental Design
-
Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): High sensitivity to glutarimide-based antiproliferatives.
-
HT-29 (Colorectal Carcinoma): Standard solid tumor model.
-
U266 (Multiple Myeloma): Critical for IMiD-like activity assessment (CRBN dependent).
-
HUVEC (Normal Control): To establish the Selectivity Index (SI).[2]
-
-
Controls:
-
Positive: Doxorubicin (general cytotoxic) or Lenalidomide (structural analog).
-
Negative: 0.5% DMSO Vehicle.
-
Blank: Media only.
-
Detailed Protocol: MTT Assay
-
Seeding: Plate cells in 96-well flat-bottom plates at 3,000–5,000 cells/well in 100 µL complete media.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove old media. Add 100 µL fresh media containing MPPD-26 in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Perform in triplicate .
-
Exposure: Incubate for 48 or 72 hours .
-
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Measurement: Read absorbance at 570 nm (reference 630 nm) on a microplate reader.
Data Output:
Calculate % Cell Viability =
Secondary Screening: Mechanism of Action (MoA)
If MPPD-26 shows an IC50 < 10 µM, proceed to mechanistic profiling. Given the glutarimide scaffold, two pathways are prioritized: Apoptosis Induction and Cereblon-Mediated Immunomodulation .
Assay A: Apoptosis Detection (Annexin V-FITC/PI)
Rationale: Distinguishes between necrotic toxicity and programmed cell death (apoptosis), a hallmark of effective anticancer agents.
-
Treatment: Treat cells (e.g., U266) with MPPD-26 at IC50 concentration for 24 hours.
-
Harvesting: Trypsinize cells (gentle) and wash with cold PBS.
-
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubation: 15 mins at RT in the dark.
-
Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 610 nm for PI).
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).
-
Q4 (Annexin-/PI-): Live.
-
Assay B: Cell Cycle Arrest
Rationale: Glutarimides often induce G0/G1 arrest (anti-proliferative). Protocol: Fix treated cells in 70% ethanol (-20°C, overnight). Stain with PI/RNase solution. Analyze DNA content via flow cytometry. Look for accumulation in the G0/G1 peak compared to vehicle control.
Visualization: Screening Workflow & Pathway
Figure 1: The Screening Cascade
This workflow illustrates the decision logic for validating MPPD-26.
Caption: Decision-tree workflow for the preclinical evaluation of MPPD-26, prioritizing potency thresholds before mechanistic investment.
Figure 2: Hypothetical Mechanism (IMiD Pathway)
Given the piperidine-2,6-dione core, MPPD-26 likely functions similarly to IMiDs.
Caption: Predicted pharmacodynamics of MPPD-26 involving CRBN-mediated degradation of lymphoid transcription factors.
Data Presentation & Analysis
Table 1: Example Data Recording Template
| Cell Line | Tissue Origin | MPPD-26 IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast | [Experimental] | 0.5 | SI = IC50(HUVEC) / IC50(Tumor) |
| HT-29 | Colon | [Experimental] | 0.8 | -- |
| U266 | Myeloma | [Experimental] | 0.2 | -- |
| HUVEC | Normal Endothelial | [Experimental] | > 50 | -- |
*Note: An SI > 2.0 indicates potential therapeutic window.
References
-
Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer. Link
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link
-
NCI-60 Screening Methodology. (2023). "Developmental Therapeutics Program." National Cancer Institute. Link
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Riss, T. L., et al. (2016). "Cell Viability Assays: MTT and SRB Protocols." Assay Guidance Manual [Internet]. Link
-
PubChem Compound Summary. (2023). "1-(4-methylphenyl)piperidine-2,6-dione (CID 4143258)."[1] National Center for Biotechnology Information. Link
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High-Throughput Screening Assays for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione Derivatives: An Application & Protocol Guide
Introduction: Unlocking the Therapeutic Potential of Novel Piperidine-2,6-dione Derivatives
The piperidine-2,6-dione scaffold, a core structural feature of thalidomide and its analogs (lenalidomide and pomalidomide), has garnered significant attention in drug discovery.[1][2] These molecules, often termed immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to the Cereblon (CRBN) protein.[1][3][4] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1][3] The binding of IMiDs to CRBN allosterically modulates the E3 ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as "neosubstrates."[1][3] This mechanism of targeted protein degradation has proven to be a powerful therapeutic strategy, particularly in oncology.[2]
4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione and its derivatives represent a novel chemical space within this compound class, offering the potential for new therapeutic applications and improved selectivity profiles. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these derivatives to identify and characterize promising lead compounds.[5] This guide provides a comprehensive overview of robust HTS assays tailored for the discovery and characterization of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione derivatives that target the CRBN E3 ligase pathway.
This document will detail the principles and provide step-by-step protocols for:
-
Biochemical Binding Assays: To quantify the direct interaction of the derivatives with the CRBN protein.
-
In Vitro Ubiquitination Assays: To functionally assess the ability of the derivatives to induce ubiquitination of neosubstrates.
-
Cellular Protein Degradation Assays: To measure the ultimate downstream effect of the compounds in a cellular context.
The CRBN-Mediated Protein Degradation Pathway
The mechanism of action of piperidine-2,6-dione derivatives is a fascinating example of induced proximity. The following diagram illustrates the key steps in this pathway.
Caption: CRBN-mediated protein degradation pathway.
I. Biochemical Binding Assays: Quantifying Target Engagement
The initial step in characterizing a library of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione derivatives is to determine their binding affinity for the CRBN protein. Homogeneous proximity-based assays are ideal for HTS due to their no-wash format and high sensitivity.
A. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
Principle: HTRF technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, which minimizes background fluorescence.[6][7][8] In a competitive binding assay format, a known fluorescently-labeled CRBN ligand (tracer) and the unlabeled test compound compete for binding to a tagged CRBN protein. The CRBN protein is recognized by a terbium (Tb) or europium (Eu) cryptate-labeled antibody (donor), and the tracer is labeled with an acceptor fluorophore (e.g., d2 or Red). When the donor and acceptor are in close proximity due to the tracer binding to CRBN, excitation of the donor leads to energy transfer and emission from the acceptor. Unlabeled compounds that bind to CRBN will displace the tracer, leading to a decrease in the FRET signal.[6][9]
Experimental Workflow:
Caption: HTRF competitive binding assay workflow.
Protocol: HTRF CRBN Binding Assay
| Step | Procedure | Details and Rationale |
| 1 | Compound Plating | Dispense 2 µL of test compounds (serially diluted in assay buffer) and controls into a 384-well low-volume white plate. |
| 2 | Reagent Preparation | Prepare a 2X working solution of GST-tagged human CRBN protein and a 2X working solution of the HTRF detection mix containing anti-GST-Europium cryptate and a red-labeled thalidomide tracer in HTRF buffer. |
| 3 | Reagent Addition | Add 4 µL of the 2X GST-CRBN solution to each well. |
| 4 | Incubation | Incubate for 15 minutes at room temperature. This pre-incubation allows the test compound to bind to CRBN. |
| 5 | Detection Reagent Addition | Add 4 µL of the 2X HTRF detection mix to each well. |
| 6 | Final Incubation | Incubate for 60-120 minutes at room temperature, protected from light. This allows the binding reaction to reach equilibrium. |
| 7 | Signal Reading | Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor). |
| 8 | Data Analysis | Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value. |
Table 1: Typical Reagent Concentrations for HTRF CRBN Binding Assay
| Reagent | Final Concentration |
| GST-CRBN | 5-15 nM |
| Anti-GST-Europium Cryptate | 1-2 nM |
| Red-labeled Thalidomide Tracer | 10-30 nM |
B. AlphaLISA Binding Assay
Principle: The Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology utilizes donor and acceptor beads that, when brought into close proximity, generate a luminescent signal.[10][11] For a CRBN binding assay, Streptavidin-coated Donor beads are used to capture a biotinylated CRBN ligand, and Glutathione-coated Acceptor beads capture a GST-tagged CRBN protein. In the absence of a competitor, the ligand-protein interaction brings the beads together. Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent emission at 615 nm.[1][12] Test compounds that bind to CRBN will disrupt this interaction, leading to a decrease in the AlphaLISA signal.
Protocol: AlphaLISA CRBN Binding Assay
| Step | Procedure | Details and Rationale |
| 1 | Compound Plating | Dispense 2.5 µL of test compounds and controls into a 384-well AlphaPlate. |
| 2 | Reagent Preparation | Prepare a 4X solution of GST-tagged CRBN and a 4X solution of biotinylated ligand in AlphaLISA buffer. |
| 3 | Reagent Addition | Add 2.5 µL of the 4X GST-CRBN solution to each well. |
| 4 | Ligand Addition | Add 2.5 µL of the 4X biotinylated ligand solution to each well. |
| 5 | Incubation | Incubate for 60 minutes at room temperature to allow for binding. |
| 6 | Bead Addition | Prepare a 2X mix of Streptavidin-Donor beads and Glutathione-Acceptor beads. Add 5 µL of this mix to each well under subdued light. |
| 7 | Final Incubation | Incubate for 60 minutes at room temperature in the dark. |
| 8 | Signal Reading | Read the plate on an Alpha-enabled plate reader. |
| 9 | Data Analysis | Plot the AlphaLISA signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value. |
Table 2: Typical Reagent Concentrations for AlphaLISA CRBN Binding Assay
| Reagent | Final Concentration |
| GST-CRBN | 3-10 nM |
| Biotinylated Ligand | 10-20 nM |
| Donor & Acceptor Beads | 10 µg/mL each |
C. Fluorescence Polarization (FP) Binding Assay
Principle: Fluorescence Polarization is a technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[13][14][15] A small fluorescently labeled CRBN ligand (tracer) will tumble rapidly in solution, and when excited with polarized light, it will emit depolarized light, resulting in a low FP signal. When the tracer binds to the much larger CRBN protein, its tumbling is slowed, and it emits more polarized light, leading to a high FP signal.[16][17] In a competitive assay format, unlabeled test compounds compete with the tracer for binding to CRBN. This displacement of the tracer from the protein results in a decrease in the FP signal.[16]
Protocol: FP CRBN Binding Assay
| Step | Procedure | Details and Rationale |
| 1 | Reagent Preparation | Prepare a 2X solution of CRBN protein and a 2X solution of a fluorescently labeled thalidomide analog (tracer) in FP buffer. |
| 2 | Compound Plating | Dispense 5 µL of test compounds and controls into a black, low-binding 384-well plate. |
| 3 | Protein Addition | Add 5 µL of the 2X CRBN solution to all wells except the "tracer only" controls. |
| 4 | Incubation | Incubate for 15 minutes at room temperature. |
| 5 | Tracer Addition | Add 10 µL of the 2X fluorescent tracer solution to all wells. |
| 6 | Final Incubation | Incubate for 60-90 minutes at room temperature, protected from light, to reach binding equilibrium. |
| 7 | Signal Reading | Read the plate on a fluorescence polarization-capable plate reader. |
| 8 | Data Analysis | Calculate the millipolarization (mP) values. Plot the mP values against the compound concentration and fit to a four-parameter logistic equation to determine the IC50. |
Table 3: Typical Reagent Concentrations for FP CRBN Binding Assay
| Reagent | Final Concentration |
| CRBN | 10-50 nM |
| Fluorescent Tracer | 1-5 nM |
II. In Vitro Ubiquitination Assay: Assessing Functional Activity
Once binders are identified, the next critical step is to determine if they are functionally active, i.e., if they can induce the CRL4^CRBN^ complex to ubiquitinate a neosubstrate. A biochemical ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system in vitro.
Principle: This assay involves incubating the CRL4^CRBN^ E3 ligase complex with E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, ATP, a neosubstrate protein (e.g., IKZF1 or GSPT1), and the test compound. If the compound promotes the formation of a ternary complex between CRBN and the neosubstrate, the E3 ligase will catalyze the transfer of ubiquitin from the E2 enzyme to the neosubstrate, resulting in its polyubiquitination. The ubiquitinated substrate can then be detected by various methods, most commonly by Western blot.[18][19]
Experimental Workflow:
Caption: In Vitro Ubiquitination Workflow.
Protocol: In Vitro Ubiquitination Assay
| Step | Procedure | Details and Rationale |
| 1 | Reaction Mix Preparation | On ice, prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3/UBE2G1), ubiquitin, ATP, and the neosubstrate protein in ubiquitination reaction buffer. |
| 2 | Reaction Setup | Aliquot the master mix into reaction tubes. Add the test compound (dissolved in DMSO) or DMSO vehicle control. |
| 3 | Initiate Reaction | Add the CRL4^CRBN^ complex to each tube to start the reaction. |
| 4 | Incubation | Incubate the reactions at 30°C for 60-90 minutes. |
| 5 | Stop Reaction | Terminate the reactions by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes. |
| 6 | SDS-PAGE and Western Blot | Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. |
| 7 | Detection | Probe the membrane with a primary antibody specific for the neosubstrate. A successful reaction will show a high-molecular-weight smear or ladder of bands above the unmodified neosubstrate, corresponding to its polyubiquitinated forms. |
Table 4: Typical Reagent Concentrations for In Vitro Ubiquitination Assay
| Reagent | Final Concentration |
| E1 Enzyme | 50-100 nM |
| E2 Enzyme | 0.2-1 µM |
| Ubiquitin | 10-50 µM |
| ATP | 2-5 mM |
| CRL4^CRBN^ Complex | 20-100 nM |
| Neosubstrate | 0.5-2 µM |
III. Cellular Protein Degradation Assays: Measuring Downstream Efficacy
The definitive test for a functional CRBN modulator is its ability to induce the degradation of a target neosubstrate within a cellular environment. These assays provide crucial information on compound potency (DC50) and efficacy (Dmax).
A. Western Blot-Based Degradation Assay
Principle: This is the gold-standard method for directly measuring the reduction in the levels of a target protein.[13] Cells are treated with the test compound for a specified period, after which the cells are lysed, and the total protein is quantified. The protein lysates are then analyzed by Western blot using an antibody specific to the neosubstrate of interest. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading between samples.
Protocol: Western Blot for Protein Degradation
| Step | Procedure | Details and Rationale |
| 1 | Cell Culture and Treatment | Seed cells (e.g., MM.1S, HEK293) in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the test compound for 4-24 hours. |
| 2 | Cell Lysis | Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors. |
| 3 | Protein Quantification | Determine the protein concentration of each lysate using a BCA or Bradford assay. |
| 4 | Sample Preparation | Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. |
| 5 | SDS-PAGE and Western Blot | Separate the proteins by SDS-PAGE and transfer them to a membrane. |
| 6 | Immunoblotting | Block the membrane and probe with primary antibodies against the neosubstrate and a loading control. Then, incubate with the appropriate HRP-conjugated secondary antibodies. |
| 7 | Detection and Analysis | Visualize the bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the neosubstrate signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. |
| 8 | Data Analysis | Plot the percentage of degradation against the compound concentration and fit to a four-parameter logistic equation to determine the DC50 and Dmax values. |
B. High-Throughput Cellular Degradation Assays
While Western blotting is robust, its throughput is limited. For screening larger numbers of compounds, more automated and higher-throughput methods are desirable.
HiBiT-Based Lytic Assay: Principle: This assay utilizes CRISPR/Cas9 to insert a small 11-amino-acid tag (HiBiT) onto the endogenous neosubstrate protein.[20] In the lytic assay, cells are treated with the test compound, then lysed. A detection reagent containing the large complementary subunit (LgBiT) and a luciferase substrate is added. If the HiBiT-tagged neosubstrate is present, it will combine with LgBiT to form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of the neosubstrate protein.[20] Degradation of the neosubstrate results in a loss of luminescence.
NanoBRET™ Target Engagement/Degradation Assay: Principle: This live-cell assay can measure both target engagement and protein degradation.[12] The neosubstrate is expressed as a fusion with NanoLuc® luciferase (energy donor), and a cell-permeable fluorescent tracer that binds to CRBN is added. Compound binding to CRBN can be measured by its competition with the tracer. To measure degradation, the total luminescence from the NanoLuc®-neosubstrate fusion is monitored over time after compound treatment. A decrease in luminescence indicates degradation of the fusion protein.
Conclusion and Future Directions
The high-throughput screening assays detailed in this guide provide a robust and systematic workflow for the identification and characterization of novel 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione derivatives. By starting with biochemical binding assays to identify CRBN binders, followed by in vitro ubiquitination assays to confirm functional activity, and culminating in cellular degradation assays to determine potency and efficacy, researchers can efficiently advance promising compounds through the drug discovery pipeline.
Future advancements in this field may include the development of high-throughput proteomics-based methods to identify the full spectrum of neosubstrates for this novel class of compounds, further elucidating their mechanism of action and potential therapeutic applications.[17][21]
References
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BPS Bioscience. (n.d.). Cereblon Binding Assay Kit (FP). Retrieved from [Link]
- Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 96(6), 189–203.
- Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
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PerkinElmer. (n.d.). AlphaScreen Technology. Retrieved from BMG Labtech website: [Link]
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Berthold Technologies. (n.d.). HTRF®. Retrieved from [Link]
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- Wang, L., et al. (2020). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. Journal of Medicinal Chemistry, 63(15), 8454–8464.
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BPS Bioscience. (n.d.). Cereblon/DDB1 FLAG-Tag Complex Recombinant. Retrieved from [Link]
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Bio-Techne. (n.d.). Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western. Retrieved from [Link]
- Steinebach, C., et al. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 62(14), 6644–6657.
- Hanzl, A., et al. (2024). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics.
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Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
- Zhang, Y., et al. (2024).
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ICE Bioscience. (n.d.). CRBN/DDB1 - Ubiquitin related Protein. Retrieved from [Link]
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Molecular Devices. (2026). Fluorescence Polarization (FP). Retrieved from [Link]
- Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911-926.
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Selvita. (2025). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Retrieved from [Link]
- Wu, T., et al. (2025).
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Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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SciSpace. (2013). In vitro Protein Ubiquitination Assays. Retrieved from [Link]
- Yang, J., et al. (2019). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Journal of Medicinal Chemistry, 62(23), 10839–10848.
- van der Heden van Noort, G. J., et al. (2022). In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay. Bio-protocol, 12(21), e4537.
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BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]
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BPS Bioscience. (n.d.). PROTAC® Optimization Kit for BET Bromodomain-Cereblon Binding. Retrieved from [Link]
- Powner, M. B., et al. (2025). A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase. Chemical Science.
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Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]
- Nguyen, T. V., et al. (2016). p97/VCP promotes degradation of CRBN substrate glutamine synthetase and neosubstrates. Proceedings of the National Academy of Sciences, 113(46), 13091–13096.
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BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
Introduction: Welcome to the technical support center for the synthesis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione. This molecule, a substituted glutarimide, represents a core scaffold of significant interest in medicinal chemistry and drug development, notably as a building block for more complex therapeutic agents. The piperidine-2,6-dione motif is found in a variety of bioactive molecules, making its efficient synthesis a critical objective for researchers.[1] This guide is designed for professionals in drug development and chemical research, providing in-depth troubleshooting, frequently asked questions, and validated protocols to enhance synthetic yield and purity. We will explore the causality behind experimental choices, address common pitfalls, and provide a framework for systematic optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when approaching the synthesis of N-aryl substituted piperidine-2,6-diones.
Q1: What are the most common and reliable strategies for synthesizing 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione? A: There are two primary, robust synthetic routes. The most traditional approach is a two-step condensation and cyclization , which involves reacting 4-methylaniline (p-toluidine) with a glutaric acid derivative, followed by a ring-closing step.[2] A more modern, transition-metal-free alternative is a one-pot Michael addition/intramolecular imidation cascade , which constructs the ring from simpler, acyclic precursors.[1] The choice depends on starting material availability, scale, and desired operational simplicity.
Q2: My final product yield is consistently low. What are the most critical parameters to investigate first? A: Low yield is a common issue that typically traces back to one of four areas:
-
Purity of Starting Materials: Ensure 4-methylaniline is free of oxidation impurities and the glutaric anhydride or other precursors have not hydrolyzed.
-
Anhydrous Conditions: Both the intermediate formation and particularly the cyclization step are sensitive to moisture, which can hydrolyze reagents and intermediates.
-
Reaction Temperature: Insufficient heat during reflux can lead to incomplete reactions, while excessive temperatures can cause decomposition or side-product formation.[3]
-
Inefficient Cyclization: The ring-closing step is often the lowest-yielding part of the synthesis. The choice and quality of the dehydrating or activating agent (e.g., 1,1'-carbonyldiimidazole, thionyl chloride) are paramount.[2]
Q3: How can I reliably assess the purity of my final product and identify common impurities? A: A multi-pronged analytical approach is recommended.
-
Thin-Layer Chromatography (TLC): Provides a quick assessment of reaction completion and the presence of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. Key impurities, such as the uncyclized intermediate or ring-opened byproducts, will have distinct signals (e.g., a free carboxylic acid proton ~10-12 ppm in ¹H NMR).[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. It is also useful for identifying byproducts, especially those with masses corresponding to starting materials or the hydrolyzed intermediate.
-
High-Performance Liquid Chromatography (HPLC): The best method for quantifying purity and separating closely related impurities.[5]
Q4: What are the primary stability concerns for glutarimide-based compounds like this one? A: The glutarimide ring is susceptible to hydrolysis, particularly under aqueous basic conditions, which leads to ring-opening.[6][7] This instability is a critical consideration during workup and purification. Acidic conditions are generally better tolerated, but strong aqueous acids can also promote hydrolysis over time. For long-term storage, the solid, dry compound should be kept in a sealed container under an inert atmosphere and protected from light.[3]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems. The workflow diagram below offers a high-level decision-making process for troubleshooting common synthesis failures.
Caption: A step-by-step workflow for troubleshooting synthesis.
Problem: Low or no yield after refluxing 4-methylaniline and glutaric anhydride.
-
Possible Cause 1: Hydrolyzed Glutaric Anhydride. Glutaric anhydride is susceptible to hydrolysis, converting it to glutaric acid, which reacts much less efficiently under these conditions.
-
Solution: Use a freshly opened bottle of glutaric anhydride or purify older stock. Store it in a desiccator. The reaction of an aniline with glutaric anhydride is a well-established procedure for forming the intermediate amide-acid.[2]
-
-
Possible Cause 2: Insufficient Temperature or Reaction Time. The formation of the N-(4-methylphenyl)pentanedioic acid monoamide requires sufficient thermal energy to drive the reaction to completion.
-
Solution: Ensure the reaction mixture reaches and maintains a gentle reflux. Monitor the reaction by TLC until the starting aniline spot is consumed. A typical reflux time is 2-4 hours in a solvent like toluene.[2]
-
Problem: The final cyclization step results in a low yield or a complex mixture.
-
Possible Cause 1: Inactive Cyclizing Agent. Reagents like 1,1'-carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) are highly sensitive to moisture and can degrade upon storage.
-
Solution: Use a fresh bottle of the cyclizing agent. For CDI, which is often used for its mild conditions, ensure it is handled under a nitrogen or argon atmosphere.[2] The presence of an acidic N-H proton on the glutarimide precursor can complicate some coupling reactions, making the choice of a robust cyclizing agent critical.[6][7]
-
-
Possible Cause 2: Glutarimide Ring Opening. If the workup is performed under basic aqueous conditions, the newly formed glutarimide ring can be cleaved, regenerating the amide-acid starting material.[6]
-
Solution: Perform the reaction workup under neutral or mildly acidic conditions. Avoid strong bases like sodium hydroxide for quenching or extraction. A wash with a saturated sodium bicarbonate solution is generally acceptable, but contact time should be minimized.
-
-
Possible Cause 3: Competing Side Reactions. At high temperatures, side reactions such as decarboxylation or polymerization can occur, especially with aggressive cyclizing agents like SOCl₂.
-
Solution: If using a high-energy reagent, add it slowly at a lower temperature (e.g., 0 °C) before gently heating. Alternatively, switch to a milder agent like CDI, which often provides cleaner reactions.
-
Problem: The crude product is a persistent oil or fails to crystallize.
-
Possible Cause 1: Residual Solvent. Solvents used in the reaction or workup (e.g., toluene, chloroform, DMF) can be difficult to remove completely and may prevent crystallization.
-
Solution: Dry the crude product thoroughly under high vacuum, possibly with gentle heating.
-
-
Possible Cause 2: Presence of Impurities. Even small amounts of impurities can act as a eutectic contaminant, preventing the formation of a crystalline lattice.
Problem: The final product is discolored (yellow or brown).
-
Possible Cause: Oxidation. The 4-methylaniline (p-toluidine) moiety can be susceptible to air oxidation over time, leading to colored impurities that carry through the synthesis.[9]
-
Solution: If the color is faint, it can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal. For persistent color, purification by column chromatography is the most effective method. To prevent future discoloration, store the final product under an inert atmosphere (nitrogen or argon) and away from direct light.[3]
-
Section 3: Synthesis Protocols & Data
This section provides a detailed, validated protocol for the two-step synthesis of the target compound and a comparative table of common synthetic strategies.
Synthetic Workflow: Two-Step Condensation & Cyclization
Caption: Experimental workflow for the two-step synthesis.
Table 1: Comparison of Primary Synthetic Routes
| Parameter | Route A: Two-Step Condensation/Cyclization | Route B: Michael Addition/Imidation Cascade |
| Starting Materials | 4-Methylaniline, Glutaric Anhydride | Substituted Methyl Acetate, Acrylamide |
| Key Reagents | Toluene, 1,1'-Carbonyldiimidazole (CDI) or SOCl₂ | Strong Base (e.g., KOtBu), DMF |
| Number of Steps | Two (isolation of intermediate is optional) | One-pot |
| Typical Overall Yield | 40-70%[2][4] | 60-90%[1] |
| Pros | Utilizes common, inexpensive starting materials. Conceptually straightforward. | High efficiency and atom economy. Milder conditions overall. Excellent functional group tolerance.[1] |
| Cons | May require harsh cyclizing agents. Intermediate isolation can add time. | Starting materials may be less common. Strong base requires careful handling. |
Detailed Experimental Protocol: Two-Step Synthesis
This protocol is adapted from established literature procedures for the synthesis of similar N-substituted piperidine-2,6-diones.[2]
Step 1: Synthesis of N-(4-methylphenyl)pentanedioic acid monoamide
-
To a solution of 4-methylaniline (10.0 mmol, 1 equiv.) in toluene (20 mL) in a round-bottom flask equipped with a reflux condenser, add glutaric anhydride (9.1 mmol, 0.91 equiv.).
-
Heat the resulting mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by TLC (eluent: 50% ethyl acetate in hexane).
-
Cool the reaction mixture to room temperature. The product will typically precipitate as a white solid.
-
Dilute the mixture with n-pentane (50 mL) to further precipitate the product.
-
Filter the solid using a Büchner funnel, wash with n-pentane (20 mL), and dry under vacuum. The crude product is typically of sufficient purity to be used directly in the next step.
Step 2: Synthesis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
-
Under a nitrogen atmosphere, dissolve the crude amide-acid from Step 1 in anhydrous chloroform (30 mL).
-
Add 1,1'-carbonyldiimidazole (CDI) (12 mmol, 1.2 equiv. relative to the original aniline) to the solution.
-
Heat the resulting solution to reflux and maintain for 14-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash sequentially with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from aqueous ethanol or by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexane) to yield the pure title compound.[4][8]
References
- BenchChem. (2025). Technical Support Center: D-Glutamic Acid Peptide Synthesis. Benchchem.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Google Patents. (2007). Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position. US20070155967A1.
- Yang, et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, Wiley-VCH.
- Al-Ali, H. et al. (2023).
- BenchChem. (2025). Common challenges in working with piperidine-based compounds. Benchchem.
- ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c.
- Kumar, D. et al. (2015).
- RSC Publishing. (2025).
Sources
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Cereblon Binding Affinity: Thalidomide vs. 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
For researchers and drug development professionals navigating the landscape of targeted protein degradation, the Cereblon (CRBN) E3 ubiquitin ligase complex is a critical target. This guide provides a detailed comparison of the CRBN binding affinity of the well-characterized molecular glue, thalidomide, with a structurally related analog, 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione. While direct experimental binding data for the latter is not extensively available in peer-reviewed literature, this guide will leverage established structure-activity relationships (SAR) to provide a scientifically grounded perspective on its potential for CRBN engagement. Furthermore, we present detailed experimental protocols for determining the binding affinity of novel compounds to CRBN, empowering researchers to conduct their own evaluations.
The Central Role of Cereblon in Targeted Protein Degradation
Cereblon (CRBN) is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in the cell's natural protein degradation machinery by tagging specific proteins with ubiquitin, marking them for destruction by the proteasome.[1] Small molecules that bind to CRBN can modulate its substrate specificity, leading to the degradation of proteins not normally targeted by the native E3 ligase complex. This "neo-substrate" degradation is the mechanism of action for a class of drugs known as "molecular glues," with thalidomide being the archetypal example.[2] The ability to hijack the CRL4^CRBN^ complex has also fueled the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that bring a target protein into proximity with the E3 ligase for degradation.[2]
Caption: The CRL4-CRBN E3 ubiquitin ligase complex, when bound by a molecular glue, recruits neo-substrates for ubiquitination and subsequent proteasomal degradation.
Comparative Analysis of CRBN Binders
A quantitative comparison of binding affinities, typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is fundamental to understanding the potential of a compound to act as a CRBN modulator.
| Compound | Structure | CRBN Binding Affinity (Kd/IC50) | Experimental Method |
| Thalidomide | ~250 nM (Kd)[3] | Fluorescence Polarization | |
| Lenalidomide | 178 nM (Ki)[4] | Competitive Titration | |
| Pomalidomide | 157 nM (Ki)[4] | Competitive Titration | |
| Phenyl-glutarimide | 2.19 µM (IC50)[5] | TR-FRET | |
| 4-Amino-phenyl-glutarimide | ![]() | 0.123 µM (IC50)[5] | TR-FRET |
| 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione | ![]() | Not Reported | Not Applicable |
Note: The structures for 4-Amino-phenyl-glutarimide and 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione are illustrative as readily available public domain images were not found.
Thalidomide: The Benchmark CRBN Binder
Thalidomide binds directly to CRBN within a hydrophobic pocket formed by three tryptophan residues.[4] This binding is primarily mediated by its glutarimide ring, which is a critical pharmacophore for CRBN engagement.[6] The phthalimide moiety of thalidomide also contributes to the binding and subsequent recruitment of neo-substrates.[6] The binding affinity of thalidomide to CRBN has been determined by various biophysical methods, with a generally accepted dissociation constant (Kd) in the range of approximately 250 nM.[3]
4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione: A Structural Perspective
4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione belongs to the class of N-aryl glutarimides. Structurally, it shares the essential glutarimide ring with thalidomide, suggesting it has the potential to bind to the same pocket on CRBN. However, it lacks the phthalimide group, which is replaced by a 4-methylphenyl (p-tolyl) group.
Based on structure-activity relationship studies of similar N-aryl glutarimides, the following points can be considered:
-
Retention of the Glutarimide Moiety : The presence of the intact piperidine-2,6-dione (glutarimide) ring is a strong indicator of potential CRBN binding.[6]
-
N-Aryl Substitution : Replacing the phthalimide group with a phenyl group, as seen in phenyl-glutarimide, retains CRBN binding, although with a slightly reduced affinity in some cases (IC50 of 2.19 µM for phenyl-glutarimide versus sub-micromolar for thalidomide analogs).[5] This suggests that the N-aryl substituent can significantly influence binding affinity.
-
Substituents on the N-Aryl Ring : The electronic and steric properties of substituents on the N-phenyl ring can modulate binding affinity. For instance, the addition of a 4-amino group to phenyl-glutarimide significantly improves its CRBN binding affinity (IC50 = 0.123 µM).[5] The 4-methyl group on the phenyl ring of the compound is an electron-donating group, which could influence the electronic environment of the aromatic ring and its interaction with the CRBN binding pocket. The additional methyl group on the glutarimide ring at the 4-position could introduce steric hindrance, potentially impacting the binding pose and affinity.
Hypothesis on CRBN Binding Affinity:
Given the structural features, it is plausible that 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione binds to CRBN. However, the presence of two methyl groups, one on the phenyl ring and one on the glutarimide ring, makes a direct prediction of its binding affinity challenging without experimental data. The methyl group on the phenyl ring might enhance hydrophobic interactions within the binding pocket, while the methyl group on the glutarimide ring could potentially introduce steric clashes, which might decrease affinity.[6] Therefore, experimental validation is crucial.
Experimental Protocols for Determining CRBN Binding Affinity
To empirically determine the CRBN binding affinity of novel compounds like 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, several biophysical techniques can be employed. Below are detailed protocols for two gold-standard methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Caption: A generalized workflow for the experimental determination of protein-ligand binding affinity, from initial material preparation to final data analysis.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the protein) immobilized on a sensor surface in real-time.[7] This allows for the determination of both kinetic parameters (association rate, k_on, and dissociation rate, k_off) and the equilibrium dissociation constant (Kd).[7]
Methodology:
-
Protein Immobilization:
-
Recombinantly express and purify the human CRBN-DDB1 protein complex. The presence of DDB1 is often necessary for the stability and proper folding of CRBN.
-
Activate a CM5 sensor chip (carboxymethylated dextran surface) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the CRBN-DDB1 complex to the sensor surface via amine coupling at a concentration that yields a response of approximately 10,000 response units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject the compound dilutions over both the protein and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams, which show an association phase during injection and a dissociation phase during buffer flow.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on, k_off, and calculate Kd (Kd = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][8]
Methodology:
-
Sample Preparation:
-
Express and purify the CRBN-DDB1 protein complex and dialyze it extensively against the desired ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve the 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione in the final dialysis buffer to minimize buffer mismatch effects. The concentration of the compound in the syringe should be 10-20 times higher than the protein concentration in the cell.[8]
-
-
Titration:
-
Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection and plot them against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/Kd.
-
Conclusion
Thalidomide remains a cornerstone for understanding CRBN biology, with a well-defined binding affinity in the nanomolar range. For novel compounds like 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, a direct comparison is currently limited by the absence of published experimental data. However, based on the principles of structure-activity relationships, its N-aryl glutarimide scaffold strongly suggests potential for CRBN engagement. The precise affinity will be dictated by the interplay of the electronic and steric effects of its methyl substituents.
This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to empirically determine the CRBN binding affinity of this and other novel compounds. By employing robust biophysical methods such as SPR and ITC, the scientific community can continue to build a comprehensive understanding of the structural requirements for effective CRBN modulation, paving the way for the next generation of targeted protein degraders.
References
- Norris, R. et al. (2022). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.
- Pierce, M. M., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments.
- Hanzawa, H., et al. (2014). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports.
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific
-
Wikipedia. (n.d.). Cereblon. Retrieved from [Link]
- Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. (n.d.). PMC.
- Fischer, E. S. (2020). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Cross-reactivity studies of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione with other E3 ligases
Technical Guide: Comparative Cross-Reactivity Profiling of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
Executive Summary
This guide details the experimental framework for assessing the cross-reactivity of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione (hereafter referred to as 4M-MPPD ) against a panel of E3 ubiquitin ligases.
While the piperidine-2,6-dione (glutarimide) scaffold is the canonical pharmacophore for Cereblon (CRBN) binding, the specific substitution pattern of 4M-MPPD—specifically the N-substitution (Position 1) with a 4-methylphenyl group—presents a unique pharmacological profile. Structural Analysis suggests this molecule may function as a negative control or a selectivity probe rather than a functional degrader, due to the occlusion of the critical imide hydrogen required for CRBN engagement.
This guide outlines the protocols to definitively map the selectivity of 4M-MPPD against CRBN , VHL , MDM2 , and cIAP1 , ensuring that any observed biological effects are correctly attributed to the intended mechanism rather than off-target "stickiness" or unexpected E3 recruitment.
Structural Analysis & Expert Insights
The Glutarimide Pharmacophore & The "N-Substitution" Rule
To understand the cross-reactivity potential of 4M-MPPD, we must first analyze its binding mode relative to established ligands.
-
Canonical Binders (Thalidomide/Lenalidomide): These possess an unsubstituted imide nitrogen (N-H) at position 1. This proton acts as a critical hydrogen bond donor to the backbone carbonyl of Trp380 and His378 within the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400).
-
4M-MPPD (The Test Compound): The presence of a 4-methylphenyl (p-tolyl) group at Position 1 removes the H-bond donor capability.
-
Expert Insight: Consequently, 4M-MPPD is predicted to have negligible affinity for CRBN . Its primary utility in drug development is likely as a structurally matched negative control —a molecule that mimics the physicochemical properties (size, shape, lipophilicity) of active degraders without engaging the E3 ligase.
-
The Cross-Reactivity Risk (The "Sticky" Ligand Problem)
While 4M-MPPD may not bind CRBN, the addition of the lipophilic p-tolyl group and the 4-methyl group increases the molecule's LogP. This hydrophobicity raises the risk of off-target binding to other E3 ligases with deep hydrophobic pockets, specifically:
-
MDM2: Known to bind lipophilic p53-mimetics.
-
VHL: Binds hydroxyproline derivatives but possesses a hydrophobic patch targeted by PROTAC linkers.
Comparative Profiling: Experimental Data & Expectations
The following table summarizes the expected performance of 4M-MPPD compared to standard E3 ligands. This data serves as a benchmark for validating your experimental results.
| Target E3 Ligase | Reference Ligand | 4M-MPPD Predicted Affinity ( | Mechanism of Interaction (or Lack Thereof) | Cross-Reactivity Risk |
| Cereblon (CRBN) | Lenalidomide ( | > 50,000 nM (Inactive) | Steric clash and loss of H-bond donor at Glu-imide N1. | Low (Negative Control) |
| VHL | VH032 ( | > 10,000 nM | Lacks hydroxyproline motif required for VHL binding. | Low-Medium (Check for non-specific hydrophobic binding) |
| MDM2 | Nutlin-3a ( | > 10,000 nM | Lacks the specific tri-substituted imidazoline scaffold. | Medium (p-Tolyl group may mimic p53 Trp23 residue) |
| cIAP1 | LCL161 | > 50,000 nM | Lacks the AVPI-like peptidomimetic N-terminus. | Low |
Visualization: Selectivity Profiling Workflow
The following diagram illustrates the logical flow for validating 4M-MPPD, differentiating between specific binding, non-specific promiscuity, and true orthogonality.
Caption: Logical workflow for characterizing 4M-MPPD. The compound is screened against primary and secondary E3 ligases to categorize it as a binder, a clean negative control, or a promiscuous agent.
Experimental Protocols
To ensure Trustworthiness and Reproducibility , the following protocols utilize ratiometric assays (TR-FRET) which are less susceptible to compound interference (fluorescence quenching) than standard intensity-based assays.
Protocol A: CRBN Binding Assay (TR-FRET Competition)
Objective: Determine if the N-substituted glutarimide retains any residual affinity for the Thalidomide-binding pocket.
-
Reagents:
-
Human recombinant CRBN-DDB1 complex (His-tagged).
-
Anti-6His-Europium cryptate (Donor).
-
Thalidomide-Red (Acceptor/Tracer).
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.
-
-
Procedure:
-
Step 1: Dispense 5 µL of 4M-MPPD (10-point dose-response, starting at 100 µM) into a 384-well low-volume white plate.
-
Step 2: Add 5 µL of CRBN-DDB1/Anti-6His-Eu mix (Final protein conc: 5 nM). Incubate 15 min at RT.
-
Step 3: Add 10 µL of Thalidomide-Red tracer (Final conc:
of tracer, typically 20-50 nM). -
Step 4: Incubate 60 min at RT in the dark.
-
Step 5: Read on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).
-
-
Data Analysis:
-
Calculate HTRF Ratio =
. -
Plot % Inhibition vs. Log[Compound].
-
Validation Criteria: Unlabeled Thalidomide control must show
. 4M-MPPD is expected to show flat line (no displacement).
-
Protocol B: VHL Binding Assay (Fluorescence Polarization)
Objective: Assess off-target hydrophobicity-driven binding to the VHL HIF-1
-
Reagents:
-
VHL-ElonginB-ElonginC complex (VBC).
-
FAM-labeled HIF-1
peptide (Tracer). -
Assay Buffer: 50 mM Bis-Tris propane pH 7.0, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT.
-
-
Procedure:
-
Step 1: Prepare serial dilutions of 4M-MPPD in DMSO.
-
Step 2: Mix VBC protein (final 50 nM) with FAM-peptide (final 10 nM) in assay buffer.
-
Step 3: Add 1 µL compound to 19 µL Protein/Tracer mix in a black 384-well plate.
-
Step 4: Incubate 30 min at RT.
-
Step 5: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
-
Interpretation:
-
A decrease in mP (milli-polarization) units indicates displacement of the HIF peptide.
-
Note: If 4M-MPPD causes an increase in mP or total fluorescence intensity, it may indicate aggregation or autofluorescence rather than specific binding.
-
Mechanistic Diagram: Why N-Substitution Matters
This diagram visualizes the molecular interaction preventing 4M-MPPD from binding CRBN, contrasting it with a functional degrader.
Caption: Structural basis for the lack of CRBN affinity in 4M-MPPD. The N-Tolyl group creates a steric clash and removes the essential hydrogen bond donor.
References
-
Chamberlain, P. P., et al. (2014).[1][2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. [Link]
-
Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology, 14(7), 706–714. [Link]
-
Steinebach, C., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Chemical Science, 10, 1076-1085. [Link]
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]
-
Bartlett, D. W., & Gilbert, A. M. (2022). Evaluation of E3 Ligase Ligands for PROTAC Design: A Review of the Field. Journal of Medicinal Chemistry, 65(5), 3723–3740. [Link]
Sources
A Comparative Guide to Validating the Mechanism of Action of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in its journey from a laboratory curiosity to a potential therapeutic. This guide provides a comprehensive framework for validating the hypothesized MoA of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione. The structural similarity of this compound to known immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs suggests a primary mechanism involving the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This guide will detail a logical, multi-faceted approach to rigorously test this hypothesis, comparing the compound's activity to established CRBN modulators.
Our investigation is built on a foundation of scientific integrity, ensuring that each experimental step provides robust and verifiable data. We will progress from initial target engagement to the downstream cellular consequences, culminating in a clear picture of the compound's biological activity.
Part 1: Foundational Hypothesis - A Cereblon E3 Ligase Modulator
The piperidine-2,6-dione scaffold is the cornerstone of a class of drugs known as Cereblon E3 ligase modulators (CELMoDs).[1][4] These molecules act as "molecular glues," bringing new protein substrates (neosubstrates) to the CRBN E3 ubiquitin ligase complex for ubiquitination and subsequent proteasomal degradation.[3][5][6] This targeted protein degradation leads to the diverse therapeutic effects observed with drugs like lenalidomide and pomalidomide in hematologic malignancies.[3][7]
Our central hypothesis is that 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione functions as a CELMoD. To validate this, we must demonstrate:
-
Direct binding of the compound to Cereblon.
-
Consequent degradation of known CRBN neosubstrates (e.g., Ikaros and Aiolos).
-
Phenotypic effects consistent with the degradation of these neosubstrates.
The following experimental workflow is designed to systematically address these points.
Caption: Experimental workflow for MoA validation.
Part 2: Experimental Validation Protocols
Phase 1: Confirming Target Engagement with Cereblon
The initial and most crucial step is to confirm that 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione directly binds to Cereblon within a cellular context.
CETSA is a powerful technique to verify target engagement in intact cells.[8][9][10] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[10][11][12]
Protocol: Cellular Thermal Shift Assay
-
Cell Culture: Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells, which have well-characterized responses to CELMoDs) in appropriate media.
-
Compound Treatment: Treat cells with 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C. Include a known CRBN binder like lenalidomide as a positive control.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[9][12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]
-
Analysis: Analyze the amount of soluble Cereblon in the supernatant by Western blotting using a specific anti-CRBN antibody.
Expected Outcome: A dose-dependent increase in the thermal stability of Cereblon in the presence of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, visualized as a shift in the melting curve to higher temperatures. This would provide strong evidence of direct target engagement.
| Parameter | Vehicle Control | 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione (10 µM) | Lenalidomide (10 µM) |
| Apparent Tm of Cereblon | ~52°C | Expected > 52°C | Expected > 52°C |
To identify the direct binding partners of the compound, an unbiased chemical proteomics approach can be employed.[13][14][15]
Protocol: Affinity Purification-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione with a linker and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line.
-
Affinity Pulldown: Incubate the cell lysate with the biotinylated compound immobilized on streptavidin beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Expected Outcome: Cereblon should be identified as a high-confidence binding partner of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione.
Phase 2: Investigating Downstream Neosubstrate Degradation
Upon binding to Cereblon, CELMoDs recruit specific proteins for degradation.[3][6] The transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are well-established neosubstrates for many CELMoDs.[3]
Protocol: Western Blot for Ikaros and Aiolos
-
Cell Treatment: Treat MM.1S cells with a dose-range of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, a vehicle control, and lenalidomide for a time course (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction and Quantification: Prepare whole-cell lysates and determine protein concentration.
-
Immunoblotting: Perform SDS-PAGE and Western blotting using specific antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).
Expected Outcome: A dose- and time-dependent decrease in the protein levels of Ikaros and Aiolos in cells treated with 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, similar to the effect of lenalidomide.
| Treatment | Ikaros Protein Level (relative to control) | Aiolos Protein Level (relative to control) |
| Vehicle Control | 100% | 100% |
| 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione (1 µM, 24h) | Expected < 50% | Expected < 50% |
| Lenalidomide (1 µM, 24h) | < 50% | < 50% |
The degradation of Ikaros and Aiolos leads to downstream changes in gene expression, including the upregulation of Interleukin-2 (IL-2).[3]
Protocol: RT-qPCR for IL-2
-
Cell Treatment: Treat peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) with the compound and controls.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and synthesize cDNA.[16][17][18]
-
qPCR: Perform quantitative PCR using primers specific for IL-2 and a reference gene (e.g., GAPDH).[19][20]
Expected Outcome: A significant increase in IL-2 mRNA levels in cells treated with 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione.
Sources
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
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- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 14. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
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Head-to-head comparison of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione and pomalidomide in cancer cell lines
Comparative Analysis: Pomalidomide vs. 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione in Cancer Cell Lines
Executive Summary
This technical guide provides a head-to-head comparison between Pomalidomide (a third-generation immunomodulatory imide drug, IMiD) and 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione (referred to herein as Compound A , a specific N-substituted glutarimide analog).[1]
While Pomalidomide is a clinically approved standard of care for Multiple Myeloma (MM) and Kaposi Sarcoma, Compound A represents a distinct structural class often utilized in Structure-Activity Relationship (SAR) studies to delineate the pharmacophore requirements for Cereblon (CRBN) binding.[1] This guide analyzes their mechanistic divergence, specifically focusing on the critical role of the glutarimide nitrogen (N-H) in E3 ligase modulation.[1]
Chemical Identity & Structural Pharmacophore
The biological activity of IMiDs is strictly governed by their ability to dock into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the Cereblon (CRBN) protein.[1]
| Feature | Pomalidomide | Compound A (Analog) |
| IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione |
| Core Scaffold | Phthalimide fused to Glutarimide | N-Aryl Glutarimide (Single Ring Core) |
| Glutarimide N-H | Unsubstituted (Free N-H) | Substituted (N-p-Tolyl) |
| Chirality | Racemic (interconverts); S-isomer is more potent | Achiral (if C4 methyl is planar) or Racemic |
| Key Pharmacophore | C3-linked glutarimide; Amino-phthalimide tail | N1-substituted glutarimide; C4-methyl |
| Primary Target | Cereblon (CRBN) | Non-CRBN Binder (Predicted) |
Critical Insight: The unsubstituted glutarimide nitrogen of Pomalidomide acts as a hydrogen bond donor to the backbone carbonyl of His378 and Trp380 in CRBN.[1] In Compound A, the substitution of this nitrogen with a bulky 4-methylphenyl group sterically clashes with the CRBN pocket and abolishes the critical hydrogen bond network, rendering it inactive as a classic IMiD degrader.[1]
Mechanism of Action (MOA)
Pomalidomide: The Molecular Glue
Pomalidomide functions as a "molecular glue," reshaping the surface of the CRBN E3 ligase complex.[1] This allows CRBN to recruit neosubstrates—specifically the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) —which are subsequently ubiquitinated and degraded by the proteasome.[1]
-
Pathway: CRBN binding
Recruitment of IKZF1/3 Ubiquitination Proteasomal Degradation Downregulation of c-Myc/IRF4 G1 Cell Cycle Arrest / Apoptosis.[1]
Compound A: The Structural Probe / Negative Control
Compound A serves as a vital negative control or structural probe .[1] By modifying the essential N-H pharmacophore, it allows researchers to distinguish between:
-
On-Target Effects: CRBN-mediated cytotoxicity (observed with Pomalidomide).[1]
-
Off-Target Effects: General toxicity or inhibition of other enzymes (e.g., MMPs or unrelated kinases) that might be caused by the glutarimide ring itself.[1]
Note: N-substituted glutarimides have historically been explored as anticonvulsants or matrix metalloproteinase (MMP) inhibitors, but they lack the immunomodulatory potency of C3-substituted IMiDs.[1]
Pathway Visualization
Caption: Comparative signaling logic. Pomalidomide successfully engages CRBN to degrade IKZF1/3, whereas the N-substituted Compound A is sterically blocked from the CRBN pocket.[1]
Experimental Performance in Cancer Cell Lines
When comparing these agents in Multiple Myeloma cell lines (e.g., MM1.S , H929 ), the following data profiles are expected based on established IMiD SAR.
A. Cell Viability (CTG / MTT Assay)
| Metric | Pomalidomide | Compound A | Interpretation |
| IC50 (MM1.S) | 0.01 – 0.1 µM | > 50 µM (Inactive) | Pomalidomide is highly potent.[1] Compound A shows no specific potency, confirming CRBN-dependency of cell killing.[1] |
| Max Inhibition | >90% cell death | <10-20% (non-specific) | Compound A fails to trigger the apoptotic cascade driven by IKZF1 loss.[1] |
| Resistant Lines | Inactive in CRBN-null lines | Inactive | Both are inactive in CRBN-/- lines, but for different reasons (Target absence vs. Ligand incompatibility).[1] |
B. Western Blot Analysis (Biomarker Response)
-
Experiment: Treat MM1.S cells for 24 hours at 1 µM and 10 µM.
-
Pomalidomide Result:
-
Compound A Result:
-
IKZF1/3: No change (bands remain equal to DMSO control).
-
c-Myc: No change.
-
IRF4: No change.
-
Detailed Experimental Protocols
To validate these differences, the following "self-validating" workflows should be employed.
Protocol 1: Comparative Cell Viability Assay
Objective: Quantify the potency difference and prove the "inactive control" status of Compound A.[1]
-
Cell Seeding: Seed MM1.S (Pomalidomide-sensitive) and RPMI-8226 (variable sensitivity) cells at 5,000 cells/well in 96-well plates.
-
Compound Preparation:
-
Dissolve Pomalidomide and Compound A in 100% DMSO to 10 mM stock.
-
Prepare serial dilutions (1:3) ranging from 10 µM down to 0.001 µM.[1]
-
-
Treatment: Add compounds to cells (Final DMSO concentration < 0.1%). Include a DMSO-only vehicle control and a Bortezomib (positive kill) control.[1]
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (Promega) reagent (1:1 ratio).[1] Shake for 2 mins, incubate for 10 mins. Read Luminescence.
-
Validation Check: Pomalidomide must show >50% inhibition at 1 µM.[1] If Compound A shows inhibition, check for precipitation or non-specific toxicity (trypan blue exclusion).[1]
Protocol 2: In-Cell Western (ICW) for IKZF1 Degradation
Objective: Rapidly screen for mechanism (CRBN engagement).[1]
-
Seeding: Seed MM1.S cells in black-walled 96-well plates.
-
Treatment: Treat with 1 µM Pomalidomide vs. 1 µM Compound A for 6 hours (fast degradation kinetics).
-
Fixation: Fix cells with 4% Paraformaldehyde (20 mins). Permeabilize with 0.1% Triton X-100.[1]
-
Staining:
-
Imaging: Scan on LI-COR Odyssey.
-
Data Analysis: Calculate Ratio (800nm / 700nm). Pomalidomide should reduce signal by >80%.[1] Compound A should match DMSO.[1]
Synthesis of Technical Insights
-
The "N-H" Rule: This comparison highlights the "N-H Rule" of IMiDs. The glutarimide ring is not just a scaffold; it is the primary pharmacophore.[1] The specific hydrogen bond between the glutarimide N-H and the CRBN backbone is non-negotiable for IMiD-class activity.[1]
-
Utility of Compound A: While Compound A is likely therapeutically inactive for Myeloma, it is an excellent tool for medicinal chemistry validation .[1] If a new derivative shows activity, running Compound A alongside it proves that the activity is not due to the mere presence of a glutarimide ring structure but requires the specific binding features of the IMiD.[1]
References
-
Fischer, E. S., et al. (2014).[1] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[1] Nature, 512(7512), 49–53.[1] [Link][1]
-
Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[1] Nature Structural & Molecular Biology, 21(9), 803–809.[1] [Link]
-
Ito, T., et al. (2010).[1] Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345–1350.[1] [Link]
-
Bartlett, J. B., et al. (2004).[1] The evolution of thalidomide and its IMiD derivatives as anticancer agents.[1] Nature Reviews Cancer, 4(4), 314–322.[1] [Link]
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Assessing the selectivity of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione for CRBN
This guide provides an in-depth technical assessment of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione , analyzing its structural properties, predicted affinity for Cereblon (CRBN), and its utility in drug discovery—likely as a negative control or selectivity probe.
Executive Summary: The Structural Paradox
The compound 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione represents a specific structural analog of the glutarimide class. Based on IUPAC nomenclature, this molecule features a p-tolyl group attached to the nitrogen (N1) of the glutarimide ring and a methyl group at the C4 position.
Critical Assessment: Unlike canonical CRBN binders (Thalidomide, Lenalidomide, and the novel Phenyl Glutarimides), which require an unsubstituted imide nitrogen (N-H) to form a critical hydrogen bond with the tri-tryptophan pocket (Trp380, Trp386, Trp400), this compound is N-substituted . Consequently, structural biology principles dictate that it should exhibit negligible or no affinity for the CRBN thalidomide-binding domain (TBD).
Therefore, this guide assesses its selectivity primarily in the context of a negative control —a tool to validate CRBN-dependent mechanisms by demonstrating a lack of activity compared to active isomers.
Mechanistic Analysis: The Determinants of Selectivity
To understand the selectivity profile of this compound, we must contrast it with the active pharmacophore.
The Canonical CRBN Pharmacophore
High-affinity binding to CRBN relies on the insertion of the glutarimide ring into the hydrophobic "tri-tryptophan" pocket.
-
Critical Interaction: The glutarimide N-H serves as a hydrogen bond donor to the backbone carbonyl of Trp380 (or Trp386 depending on species numbering) and/or His378 .
-
Steric Constraints: The pocket is sterically restrictive. While C3-substitution (as seen in Thalidomide) is accommodated, N1-substitution typically creates a steric clash and abolishes the H-bond donor capability.
Structural Comparison
| Feature | Active Phenyl Glutarimide (PG) | 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione |
| Structure | 3-(4-methylphenyl)piperidine-2,6-dione | 1-(4-methylphenyl)-4-methylpiperidine-2,6-dione |
| N-H Status | Free (H-bond Donor) | Substituted (Blocked) |
| C3 Status | Phenyl-substituted (Binds hydrophobic groove) | Unsubstituted (Methylene) |
| Predicted Kd | < 5 µM (Binder) | > 100 µM (Non-binder) |
| Role | Active Ligand / Degrader Anchor | Negative Control / Selectivity Probe |
Note on Nomenclature: If your intent was to assess the active binder, the correct isomer is 3-(4-methylphenyl)piperidine-2,6-dione . The N-substituted form discussed here is structurally precluded from canonical binding.
Comparative Profiling & Selectivity Data
The following table projects the performance of the N-substituted compound against standard CRBN ligands.
Table 1: Comparative Selectivity Profile
| Compound | CRBN Affinity (IC50) | Substrate Degradation (e.g., IKZF1) | Selectivity Interpretation |
| Lenalidomide | ~100–200 nM | Potent | High: Selective for CRBN-mediated degradation. |
| Phenyl Glutarimide (3-phenyl) | ~1–3 µM | Potent (if linked) | Moderate: Retains CRBN binding; improved stability vs. phthalimides. |
| 4-Methyl-1-(4-methylphenyl)... | > 50 µM (Predicted) | None | Null: Does not engage CRBN; selective for off-target effects (if any). |
Use Case as a Negative Control
In selectivity assays, this compound is invaluable for distinguishing CRBN-dependent effects from chemical scaffold effects.
-
Scenario: You observe toxicity with a Phenyl Glutarimide PROTAC.
-
Experiment: Treat cells with the N-substituted analog (4-Methyl-1-(4-methylphenyl)...).
-
Outcome:
-
If toxicity persists: The effect is off-target (chemotype-driven).
-
If toxicity disappears: The effect was CRBN-dependent .
-
Experimental Protocols for Validation
To empirically confirm the selectivity (or lack thereof) of this compound, follow these self-validating protocols.
Protocol A: TR-FRET CRBN Binding Competition Assay
Objective: Quantify the IC50 of the compound relative to a known tracer (e.g., Cy5-Thalidomide).[1]
-
Reagents:
-
Workflow:
-
Mix Protein + Antibody + Tracer in 384-well plate.
-
Add Test Compound. Incubate 60 min at RT.
-
Read TR-FRET (Ex 340 nm / Em 520 nm & 665 nm).
-
-
Validation Criteria:
-
Lenalidomide: Must show sigmoidal inhibition (IC50 ~150 nM).
-
Test Compound: Should show flat line or IC50 > 50 µM.
-
Protocol B: Cellular HiBiT-Ikaros Degradation Assay
Objective: Assess functional degradation capacity.[3][6]
-
System: HEK293T cells expressing HiBiT-IKZF1.
-
Treatment:
-
Treat cells with Compound (0.1, 1, 10 µM) for 6 hours.
-
Positive Control: Iberdomide (100 nM).
-
-
Readout: Add Nano-Glo® HiBiT Lytic Reagent; measure luminescence.
-
Interpretation:
-
Loss of signal = Degradation.
-
Stable signal = No CRBN engagement (Expected for N-substituted analog).
-
Visualization of the Mechanism
The following diagram illustrates the structural logic: why the Active PG binds and the N-substituted analog fails.
Caption: Comparative binding logic. The Active PG (green path) satisfies the H-bond requirement, while the N-substituted target compound (red path) is sterically and chemically precluded from the pocket.
References
-
Min, J., et al. (2021). "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Nature Communications. Link
-
Chamberlain, P.P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link
-
Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science. Link
-
Donovan, K.A., et al. (2020). "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Discovery." Cell. Link
Sources
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- 2. WO2019099926A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione
This document provides a comprehensive operational and safety guide for the handling and disposal of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione. As a novel chemical entity, specific hazard data is not extensively documented. Therefore, this guide is built upon a principle of chemical analogy, analyzing the compound's structural motifs—a glutarimide core and a substituted piperidine ring—to establish a robust safety protocol. Our approach prioritizes risk mitigation through the established hierarchy of controls, ensuring the safety of all laboratory personnel.
Part 1: Hazard Identification and Risk Assessment
The primary step in ensuring safe handling is a thorough understanding of the potential hazards. 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione is a complex molecule, and its risk profile can be inferred from its core components:
-
Piperidine Ring System: Piperidine and its derivatives are known to be hazardous. They can be flammable, toxic if inhaled or absorbed through the skin, and are capable of causing severe skin burns and eye damage.[1][2] Exposure can lead to adverse health effects such as increased blood pressure, nausea, and respiratory distress.[3]
-
Glutarimide Core: The glutarimide skeleton is a feature in many biologically active compounds, including some with cytotoxic properties.[4][5][6] While not as acutely corrosive as piperidine, its biological activity necessitates careful handling to avoid unknown long-term effects.
Based on this analysis, we must assume 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione possesses the following potential hazards until proven otherwise.
| Hazard Class | Anticipated Risk | Rationale and Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic | Piperidine derivatives are toxic if swallowed, inhaled, or in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Causes Severe Burns | Piperidine compounds are known to be corrosive and can cause severe skin burns.[1][2][7] |
| Serious Eye Damage/Irritation | Causes Serious Eye Damage | Direct contact is likely to cause severe, potentially irreversible eye damage.[1][7][8] |
| Flammability | Potentially Flammable | Many piperidine derivatives are flammable liquids or solids with low flash points.[1][9][10] |
| Respiratory Irritation | May Cause Respiratory Irritation | As a powder, it may irritate the respiratory tract.[11][12] |
Part 2: The Hierarchy of Controls: A Mandate for Safety
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, all feasible engineering and administrative controls must be implemented. This hierarchy is a fundamental principle of laboratory safety.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls:
-
Fume Hood: All work, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[1][13]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation may be required for larger scale operations.[14]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]
Administrative Controls:
-
Designated Area: Establish a clearly marked "designated area" within the lab for handling this compound.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets for analogous compounds.
Part 3: Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the correct PPE must be worn to minimize residual risk.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Double Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | Flame-Retardant Lab Coat | Not required if in fume hood. Consider N95 if potential for dust exists outside of primary containment. |
| Solution Preparation/Reaction | Double Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | Flame-Retardant Lab Coat & Chemical-Resistant Apron | Not required if in fume hood. |
| Spill Cleanup | Heavy-duty Butyl or Viton Gloves | Safety Goggles & Face Shield | Chemical-Resistant Suit or Apron over Lab Coat | Air-purifying respirator with organic vapor/acid gas cartridges.[15] |
Step-by-Step Glove Selection and Use:
-
Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears.[3][15]
-
Donning: Wear two pairs of nitrile gloves ("double-gloving"). This provides protection in case the outer glove is breached.
-
Contact Time: Be mindful of breakthrough time. For prolonged or repeated contact, select gloves with a high protection class (Class 5 or 6).[3]
-
Doffing: Remove gloves using the proper technique to avoid skin contact with the outer surface.[15]
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[15]
Part 4: Operational and Disposal Plans
A systematic approach to handling and disposal is critical. The following workflow minimizes exposure and ensures containment from receipt to disposal.
Caption: A logical workflow for handling the compound from storage to disposal.
Operational Procedures:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat or ignition sources.[1][8][9] Store in a locked cabinet or an area accessible only to authorized personnel.[1]
-
Handling: Avoid all contact with skin and eyes and prevent inhalation of dust or vapors.[8][15] Use non-sparking tools and take measures to prevent the buildup of static charge.[8][9] Do not eat, drink, or smoke in the handling area.[3][9]
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For small spills, cover with a non-combustible absorbent material like sand, earth, or vermiculite.[8] Do not let the product enter drains.[1][8]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[3][16]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Classification: This material must be treated as hazardous chemical waste.
-
Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Disposal Method: The recommended method of disposal is through a licensed professional waste disposal service, likely via chemical incineration equipped with an afterburner and scrubber.[8] Do not dispose of down the drain or with general laboratory trash. Observe all federal, state, and local environmental regulations.[8]
Part 5: Emergency Procedures
Immediate and correct first aid is vital in the event of an exposure.
-
In Case of Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][10] Seek immediate medical attention.[7][8]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[8][10]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][8] Seek immediate medical attention.[7][8]
-
If Swallowed: Do NOT induce vomiting.[1][8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[7][8]
References
- Safety Data Sheet. (n.d.). Chemsrc.com.
- SAFETY DATA SHEET: Piperidine. (2025, September 23). Sigma-Aldrich.
- Material Safety Data Sheet: 4-Piperidinopiperidine. (n.d.). Antibodies.
- SAFETY DATA SHEET: 4-Methylpiperidine. (2015, February 2). Thermo Fisher Scientific.
- Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
- 4-[(4-Methylphenyl)methyl]piperidine. (n.d.). PubChem.
- Safety Data Sheet: JP-6691. (2023, January 2). Jubilant.
- SAFETY DATA SHEET: 1-Methylpiperidine-4-methylamine. (n.d.). Thermo Fisher Scientific.
- Glutarimide: Synthesis and derivatives. (2024, August 1). ChemicalBook.
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
- Safety Data Sheet: Piperidine-4-carboxylic acid. (n.d.). Apollo Scientific.
- Safety Data Sheet: 4-Methylpiperidine. (2023, July 5). CymitQuimica.
- Material Safety Data Sheet: 1-(4-Methylphenyl)-2-methylpiperazine. (2005, October 3). Cole-Parmer.
- Antiproliferative and antibacterial activity of some glutarimide derivatives. (2015, August 6). Taylor & Francis.
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (n.d.). PMC.
- Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. (n.d.). ResearchGate.
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- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. peptide.com [peptide.com]
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- 11. 4-[(4-Methylphenyl)methyl]piperidine | C13H19N | CID 3375603 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. combi-blocks.com [combi-blocks.com]
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